molecular formula C21H27Cl3N6O2 B2877198 Azd 5363 dihydrochloride

Azd 5363 dihydrochloride

Katalognummer: B2877198
Molekulargewicht: 501.8 g/mol
InChI-Schlüssel: BTTXXJKUIBXAHS-RMRYJAPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azd 5363 dihydrochloride is a useful research compound. Its molecular formula is C21H27Cl3N6O2 and its molecular weight is 501.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azd 5363 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azd 5363 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2.2ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);2*1H/t17-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTXXJKUIBXAHS-RMRYJAPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Profiling AZD5363 (Capivasertib) Efficacy in PTEN-Deficient Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the precise characterization of AZD5363 (Capivasertib) , a potent ATP-competitive pan-AKT kinase inhibitor, specifically within PTEN-deficient cellular models. Loss of Phosphatase and Tensin Homolog (PTEN) is a primary driver of PI3K/AKT hyperactivation, theoretically creating a "pathway addiction" that sensitizes cells to AKT inhibition.

However, experimental data often reveals a dichotomy: while AZD5363 potently suppresses proximal biomarkers (pGSK3β, pPRAS40) at nanomolar concentrations, phenotypic cytotoxicity (proliferation IC50) can shift significantly (0.1 µM – >3 µM) depending on lineage and feedback loop integrity. This guide provides the mechanistic rationale, benchmark data, and validated protocols to accurately determine IC50 values, ensuring robust preclinical data packages.

Mechanistic Rationale: The PTEN-AKT Axis

To design valid assays, one must understand the signaling architecture. PTEN acts as the "brake" on the PI3K pathway by dephosphorylating PIP3 back to PIP2. In PTEN-null cells, PIP3 accumulates constitutively, recruiting AKT to the plasma membrane where it is phosphorylated by PDK1 (at T308) and mTORC2 (at S473).

AZD5363 binds to the ATP-binding pocket of all three AKT isoforms (AKT1/2/3). A critical, often overlooked feature of AZD5363 is that it causes hyperphosphorylation of AKT itself (at S473/T308) by stabilizing the kinase in a conformation that protects these sites from phosphatases, even while blocking substrate phosphorylation.

Visualization: Pathway Dynamics & Drug Action

G cluster_membrane Plasma Membrane RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 (Accumulated) PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN (Loss of Function) PIP3->PTEN Dephosphorylation (BLOCKED) AKT AKT (Hyperactive) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation GSK3B GSK3β AKT->GSK3B Phosphorylation (Inhibition) PRAS40 PRAS40 AKT->PRAS40 Phosphorylation (Inhibition) AZD5363 AZD5363 (Capivasertib) AZD5363->AKT ATP Competition (Inhibits Substrate Phos.) Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3B->Proliferation

Figure 1: Mechanism of Action. In PTEN-deficient cells, PIP3 accumulation drives AKT. AZD5363 inhibits AKT catalytic activity, blocking downstream effectors (GSK3β, PRAS40) despite potential increases in AKT phosphorylation levels.

Benchmarking IC50 Values

The following data aggregates validated IC50 values for AZD5363 in PTEN-deficient cell lines. Note the distinction between Biomarker IC50 (inhibition of substrate phosphorylation, e.g., pGSK3β) and Viability GI50 (growth inhibition). Biomarker inhibition typically occurs at lower concentrations than phenotypic death.

Table 1: Reference IC50 Values in PTEN-Deficient Models

Cell LineTissue OriginPTEN StatusAssay EndpointIC50 / GI50 ValueReference Context
LNCaP ProstateNull (fs)pGSK3β (S9)0.06 µM Proximal biomarker
Cell Viability (72h)0.22 µM Phenotypic response
ZR-75-1 BreastNull Cell Viability (CTG)0.19 µM High sensitivity
MDA-MB-468 BreastNull pGSK3β (S9)0.38 µM Proximal biomarker
Cell Viability (72h)1.0 – 3.8 µM Moderate sensitivity*
PC3 ProstateNull Cell Viability (72h)0.8 – 6.5 µM Variable sensitivity**
HGC-27 GastricNull (+PIK3CA mut)Cell Viability< 1.0 µM Synergistic driver
U87-MG GlioblastomaNull Cell Viability> 40 µM In vitro resistant***

*Technical Notes:

  • MDA-MB-468: While biochemically sensitive (pGSK3β inhibition), the viability IC50 is often higher due to strong feedback loops or incomplete dependency on AKT for survival in 2D culture.

  • PC3: Displays significant variance in literature. Lower values (~0.8 µM) are seen in optimized assays; higher values (>6 µM) often indicate suboptimal seeding densities or short incubation times.

  • U87-MG: A classic example of in vitro/in vivo disconnect. While resistant in 2D culture (IC50 > 40 µM), AZD5363 significantly reduces FDG uptake and tumor growth in xenografts, suggesting microenvironmental factors play a key role.

Experimental Methodology: The Self-Validating Protocol

To generate reproducible IC50 data, strict adherence to compound handling and assay timing is required. This protocol uses a CellTiter-Glo (CTG) readout, the gold standard for ATP-based viability.

Reagent Preparation
  • Stock Solution: Dissolve AZD5363 dihydrochloride in 100% DMSO to 10 mM .

    • Critical Check: Ensure no precipitate is visible. Sonicate if necessary.[1]

  • Storage: Aliquot and store at -80°C. Avoid >3 freeze-thaw cycles.

  • Working Solution: Dilute stock in culture media to 10x the final highest concentration (e.g., 100 µM) immediately before dosing.

Assay Workflow

Workflow Step1 Cell Seeding (96-well / 384-well) Optimized Density Step2 Attachment Phase (24 Hours) 37°C, 5% CO2 Step1->Step2 Step3 Compound Dosing (Serial Dilution) 1:3 dilution, 9 points Step2->Step3 Step4 Incubation (72 - 96 Hours) Continuous Exposure Step3->Step4 Step5 Readout (CellTiter-Glo) Luminescence Step4->Step5 Step6 Analysis Non-linear Regression (4-parameter fit) Step5->Step6

Figure 2: Standardized IC50 Workflow. Consistency in the attachment phase and incubation time is critical for PTEN-null lines which may grow at different rates.

Step-by-Step Protocol
  • Seeding Optimization (Day -1):

    • Determine the linear growth phase for your specific PTEN-null line.

    • Recommendation: Seed LNCaP at 3,000–5,000 cells/well and MDA-MB-468 at 2,000–4,000 cells/well (96-well plate).

    • Incubate for 24 hours to allow attachment.

  • Dosing (Day 0):

    • Prepare a 1:3 serial dilution of AZD5363 in DMSO.

    • Dilute these DMSO points 1:1000 into culture media (final DMSO 0.1%).

    • Add to cells.[2][3] Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Staurosporine or 10 µM AZD5363) .

  • Incubation:

    • Incubate for 72 to 96 hours . Shorter exposures (<48h) often fail to capture the cytostatic nature of AKT inhibition.

  • Readout (Day 3/4):

    • Equilibrate plate and CellTiter-Glo reagent to room temperature.

    • Add reagent 1:1 to culture volume.[2] Shake for 2 mins; incubate for 10 mins.

    • Read Luminescence.

  • Calculation:

    • Normalize data: % Viability = (Sample - Blank) / (Vehicle - Blank) * 100.

    • Fit using a 4-parameter logistic equation (Hill slope).

Technical Considerations & Troubleshooting

The "S473 Paradox"

Do not use pAKT-S473 as a readout for AZD5363 efficacy.

  • Observation: You treat cells with AZD5363, but Western Blot shows increased pAKT-S473.

  • Cause: AZD5363 locks AKT in a closed conformation, protecting the phosphate group from phosphatases (PHLPP/PP2A).

  • Solution: Measure downstream substrates: pGSK3β (Ser9) or pPRAS40 (Thr246) . These should decrease dose-dependently.

Serum Conditions

PTEN-deficient cells are hypersensitive to growth factors.

  • Standard FBS: Contains insulin and growth factors that drive PI3K. This is appropriate for mimicking physiological "on" states.

  • Serum-Starved: Do not serum starve for long periods if assessing viability, as PTEN-null cells may undergo apoptosis independent of drug.

Solvency

AZD5363 is soluble in DMSO up to 100 mM but can precipitate in aqueous media at high concentrations (>50 µM). Ensure intermediate dilutions are mixed well before adding to cells.

References

  • Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background.[1] Molecular Cancer Therapeutics.[1][4]

  • Ribas, R., et al. (2015). AKT Antagonist AZD5363 Influences Estrogen Receptor Function in Endocrine-Resistant Breast Cancer and Synergizes with Fulvestrant In Vivo. Molecular Cancer Therapeutics.[1][4]

  • Addie, M., et al. (2013). Discovery of AZD5363, a Potent and Selective Inhibitor of Akt Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • Lamoureux, F., et al. (2013). Selective inhibition of AKT suppresses tumor growth and sensitizes to chemotherapy in PTEN-deficient prostate cancer. Oncotarget.

  • Yu, Z., et al. (2021). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry.

Sources

Preclinical Pharmacokinetics of AZD5363 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

AZD5363, also known as capivasertib, is a potent, orally bioavailable, pan-AKT inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key therapeutic target in oncology. This guide provides a comprehensive overview of the preclinical pharmacokinetics of AZD5363 dihydrochloride, offering insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these characteristics is paramount for the rational design of preclinical efficacy and toxicology studies, and for informing clinical development strategies.

AZD5363 is an ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), effectively blocking the phosphorylation of downstream substrates essential for cell growth, proliferation, and survival.[1][2][3] Its development has been driven by the frequent dysregulation of the PI3K/AKT pathway in various human cancers.[3] Preclinical evidence has demonstrated that the antitumor activity of AZD5363 is particularly pronounced in tumors harboring genetic alterations such as PIK3CA and/or PTEN mutations, while RAS mutations have been associated with resistance.[1][2]

This document will delve into the available preclinical pharmacokinetic data, provide protocols for key experimental assessments, and offer insights into the interpretation of these findings for drug development professionals.

The PI3K/AKT Signaling Pathway and the Role of AZD5363

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Its aberrant activation is a hallmark of many cancers. The following diagram illustrates the central role of AKT in this pathway and the mechanism of action of AZD5363.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) GSK3b GSK3β AKT->GSK3b Inhibition PRAS40 PRAS40 AKT->PRAS40 Inhibition FOXO FOXO AKT->FOXO Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Survival Survival GSK3b->Survival FOXO->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation AZD5363 AZD5363 AZD5363->AKT Inhibition

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of AZD5363.

Preclinical Pharmacokinetics of AZD5363

A thorough understanding of a drug candidate's pharmacokinetic profile in preclinical species is fundamental for predicting its behavior in humans. While comprehensive ADME data for AZD5363 in preclinical models is not extensively published in the public domain, the available information, coupled with standard industry practices, allows for the construction of a foundational understanding.

Absorption

AZD5363 is orally active, and preclinical studies have consistently utilized oral gavage for administration in mice.[2][4] Effective doses in xenograft models have ranged from 50 to 200 mg/kg, administered once or twice daily.[1] This suggests sufficient oral absorption to achieve therapeutic concentrations.

A formal assessment of the absolute oral bioavailability of AZD5363 in preclinical species has not been detailed in the reviewed literature. However, its progression to clinical trials implies favorable absorption characteristics.

Distribution

Information regarding the tissue distribution of AZD5363 is limited. However, it has been reported to have low central nervous system (CNS) penetration.[1] This is a critical piece of information for assessing its potential for off-target effects in the brain and for guiding its therapeutic application in CNS malignancies.

Metabolism

The metabolic fate of AZD5363 in preclinical species has not been extensively described in the available literature. However, human pharmacokinetic data indicates that metabolism is primarily mediated by cytochrome P450 3A (CYP3A) and UDP-glucuronosyltransferase 2B7 (UGT2B7). It is reasonable to hypothesize that similar pathways are involved in preclinical species such as rats and mice, which also express these enzyme families.

In vitro metabolism studies using liver microsomes from different species are a standard approach to investigate metabolic pathways and potential species differences.

Excretion

Detailed information on the routes and rates of excretion of AZD5363 and its metabolites in preclinical models is not publicly available. Standard experimental procedures to determine this involve the collection of urine and feces over time after administration of a radiolabeled version of the compound.

Pharmacodynamic Effects in Preclinical Models

The pharmacokinetic profile of AZD5363 is intrinsically linked to its pharmacodynamic (PD) effects. In preclinical studies, oral administration of AZD5363 has been shown to cause a dose- and time-dependent reduction in the phosphorylation of key downstream targets of AKT, including PRAS40, GSK3β, and S6, in tumor xenografts.[1][2] This demonstrates that the compound reaches the tumor tissue at concentrations sufficient to engage its target and modulate the signaling pathway.

The pharmacodynamic activity of AZD5363 has been correlated with its anti-tumor efficacy. Chronic oral dosing has resulted in dose-dependent tumor growth inhibition in various xenograft models.[1][2]

Table 1: Summary of Effective Oral Doses of AZD5363 in Preclinical Mouse Models

Dosing RegimenModelObserved EffectReference
50-150 mg/kg twice daily (continuous)XenograftsEfficacy[1]
100-200 mg/kg twice daily (4 days on, 3 days off)XenograftsEfficacy[1]
150 mg/kg twice dailyPDGCX SGC100 (PIK3CA mutant)Anti-tumor efficacy[4]
150 mg/kg twice daily (in combination with Taxotere)PDGCX SGC020 (PTEN null)Anti-tumor efficacy[4]

Key Experimental Protocols

To provide a practical context for the data discussed, this section outlines standardized protocols for key preclinical pharmacokinetic and metabolism studies.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical single-dose pharmacokinetic study in mice to determine key parameters following oral and intravenous administration.

PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., CD-1 Mice) Dose_Preparation Dose Formulation (e.g., in 0.5% HPMC, 0.1% Tween 80) Animal_Acclimatization->Dose_Preparation Oral_Dosing Oral Gavage (PO) Dose_Preparation->Oral_Dosing IV_Dosing Intravenous Injection (IV) Dose_Preparation->IV_Dosing Blood_Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Oral_Dosing->Blood_Sampling IV_Dosing->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Plasma_Processing->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) PK_Modeling->Parameter_Calculation

Figure 2: A typical experimental workflow for a preclinical pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model: Use male CD-1 mice (or other relevant strain), typically 8-10 weeks old. Acclimatize animals for at least 3 days prior to the study.

  • Dose Formulation: Prepare AZD5363 dihydrochloride in a suitable vehicle for both oral and intravenous administration. A common vehicle for oral dosing is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in water. For intravenous dosing, a clear solution in a vehicle such as 20% (v/v) Captisol® in saline may be used.

  • Dosing:

    • Oral (PO): Administer a single dose of AZD5363 via oral gavage at a volume of 10 mL/kg.

    • Intravenous (IV): Administer a single dose of AZD5363 via tail vein injection at a volume of 5 mL/kg.

  • Blood Sampling: Collect serial blood samples (approximately 50 µL) from a consistent site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AZD5363 in plasma.

    • Prepare calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of AZD5363.

    • Extract AZD5363 from plasma samples, typically by protein precipitation with acetonitrile containing an internal standard.

    • Analyze the extracted samples by LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix® WinNonlin®) to calculate pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Terminal half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of AZD5363 in mouse and rat liver microsomes.

Step-by-Step Methodology:

  • Materials:

    • Pooled liver microsomes from the species of interest (e.g., mouse, rat).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • AZD5363 stock solution in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and AZD5363 (final concentration typically 1 µM).

    • Incubate the reaction mixture at 37°C with shaking.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Bioanalysis: Analyze the supernatant for the remaining concentration of AZD5363 using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of AZD5363 remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Conclusion

AZD5363 dihydrochloride is a promising, orally active pan-AKT inhibitor with demonstrated preclinical anti-tumor efficacy. While a comprehensive public database of its preclinical pharmacokinetic parameters is not available, the existing information indicates that it possesses drug-like properties that have enabled its progression into clinical development. The compound is orally active and achieves sufficient exposure in vivo to modulate its target and exert anti-tumor effects. Its low CNS penetration is a key feature of its distribution profile.

The experimental protocols provided in this guide offer a framework for the types of studies that are essential for characterizing the pharmacokinetic properties of a drug candidate like AZD5363. A thorough understanding of these ADME characteristics is indispensable for optimizing dosing strategies in preclinical models and for providing a solid foundation for the successful clinical translation of novel cancer therapeutics. Further publication of detailed preclinical pharmacokinetic data would be of great value to the scientific community to further refine the understanding of this important therapeutic agent.

References

[1] AstraZeneca. AZD5363. AstraZeneca Open Innovation. [Link]

[4] Figure 3. AZD5363 treatment results in significant inhibition in PDGCX mouse... ResearchGate. [Link]

[5] Davies BR, Greenwood H, Dudley P, et al. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Mol Cancer Ther. 2012;11(4):873-887. [Link]

[6] The AKT antagonist AZD5363 suppresses features associated with cancer progression in human larynx cancer cells. DergiPark. [Link]

[7] Fernandez C, Cullberg M, Cheung SYA, Delff P, Tomkinson H. Population Pharmacokinetics of Capivasertib in Patients with Advanced or Metastatic Solid Tumours. Clin Pharmacokinet. 2024. [Link]

[8] Matched pairs of the PK parameters AUCτ and Cmax for a tablet versus... ResearchGate. [Link]

[2] Davies BR, Greenwood H, Dudley P, et al. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. PubMed. [Link]

[9] Banerji U, Dean EJ, Pérez-Fidalgo JA, et al. A Phase I Open-Label Study to Identify a Dosing Regimen of the Pan-AKT Inhibitor AZD5363 for Evaluation in Solid Tumors and in PIK3CA-Mutated Breast and Gynecologic Cancers. PubMed. [Link]

[3] Yap TA, Yan L, Patnaik A, et al. First-in-Man Clinical Trial of the Oral Pan-AKT Inhibitor MK-2206 in Patients With Advanced Solid Tumors. J Clin Oncol. 2011;29(35):4688-4695. [Link]

[10] The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. National Institutes of Health. [Link]

[11] In Vitro Drug Metabolism Using Liver Microsomes | Request PDF. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Effect of AZD5363 on Downstream mTOR Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2] AZD5363 (Capivasertib) is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT, a central node in this pathway.[3][4] By inhibiting AKT, AZD5363 effectively modulates downstream signaling, most notably through the mTOR complex 1 (mTORC1). This guide provides a detailed technical overview of the mechanism of AZD5363 and its specific effects on the downstream targets of mTOR signaling. It offers field-proven experimental protocols to enable researchers to accurately characterize the pharmacodynamic effects of this inhibitor in preclinical models.

Introduction: The Central Role of the PI3K/AKT/mTOR Axis

The Phosphatidylinositol-3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway is a fundamental intracellular signaling cascade that translates extracellular cues from growth factors and nutrients into a coordinated cellular response.[5] Hyperactivation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][5]

AKT serves as the central hub of this network.[5] Upon activation by upstream signals, AKT phosphorylates a wide array of substrates, leading to the activation of the mTORC1 complex. mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2]

AZD5363 is a highly potent pan-AKT inhibitor with IC50 values in the low nanomolar range for AKT1, AKT2, and AKT3.[3] Its mechanism of action is centered on preventing the phosphorylation and activation of AKT substrates, thereby blocking the signal transduction cascade to mTORC1 and its downstream effectors.[6]

AZD5363_Mechanism_of_Action RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates AZD5363 AZD5363 AZD5363->AKT Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates (Activates) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inactivates) S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E Releases inhibition of eIF4E->Protein_Synthesis

Caption: AZD5363 inhibits AKT, blocking downstream mTORC1 signaling.

AZD5363's Impact on Key Downstream mTORC1 Targets

The efficacy of AZD5363 in suppressing the PI3K/AKT/mTOR pathway is quantified by observing the phosphorylation status of mTORC1's primary downstream targets. Inhibition of AKT by AZD5363 is expected to cause a significant reduction in the phosphorylation of these key proteins.[6]

  • p70 S6 Kinase (p70S6K): A key regulator of ribosome biogenesis and protein synthesis. mTORC1 directly phosphorylates p70S6K at sites like Threonine 389, leading to its activation. Activated p70S6K then phosphorylates the ribosomal protein S6 (rpS6).

  • Ribosomal Protein S6 (rpS6): A component of the 40S ribosomal subunit. Its phosphorylation by p70S6K is associated with increased translation of specific mRNA transcripts.

  • 4E-BP1: A translational repressor. In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, preventing the assembly of the translation initiation complex. mTORC1 phosphorylates 4E-BP1 at multiple sites (e.g., Threonine 37/46), causing it to dissociate from eIF4E and thereby permitting protein translation to proceed.[7]

Treatment with AZD5363 leads to a dose-dependent decrease in the phosphorylation of p70S6K, rpS6, and 4E-BP1.[6][8] This cascade of inhibition effectively shuts down the pro-growth and pro-proliferative signals mediated by mTORC1.

Table 1: Expected Effects of AZD5363 on mTORC1 Downstream Targets
Target ProteinPhosphorylation Site(s)Function of PhosphorylationExpected Effect of AZD5363 Treatment
p70 S6 Kinase (p70S6K)Thr389ActivationDecrease in phosphorylation
Ribosomal Protein S6Ser235/236, Ser240/244ActivationDecrease in phosphorylation
4E-BP1Thr37/46Inactivation (release from eIF4E)Decrease in phosphorylation (leading to increased eIF4E binding)
PRAS40Thr246Dissociation from mTORC1, relieving inhibitionDecrease in phosphorylation

Note: While the primary effect is a decrease in phosphorylation of mTORC1 substrates, some studies have noted context-dependent paradoxical increases in mTOR phosphorylation in certain cancer cell types, potentially through feedback mechanisms or other pathways like SMG-1.[9][10] This highlights the importance of empirical validation in your specific model system.

Experimental Validation: A Self-Validating Protocol

To rigorously assess the impact of AZD5363, a well-controlled Western blot analysis is the gold standard. This protocol is designed to be self-validating by including necessary controls and checks to ensure data integrity.

Causality and Experimental Design Choices
  • Serum Starvation (Optional but Recommended): To establish a clean baseline, cells are often serum-starved for 12-24 hours. This reduces the background activation of the PI3K/AKT pathway from growth factors in the serum, allowing for a more pronounced and measurable effect upon inhibitor treatment.

  • Dose-Response and Time-Course: It is crucial to test a range of AZD5363 concentrations (e.g., 0.1, 0.3, 1, 3 µM) and multiple time points (e.g., 2, 6, 24 hours). This demonstrates that the observed effects are dependent on both the dose and duration of exposure, strengthening the causal link. In vitro, AZD5363 typically inhibits the phosphorylation of AKT substrates with a potency of ~0.3 to 0.8 µM.[6]

  • Lysis Buffer Composition: The choice of lysis buffer is critical for preserving post-translational modifications. The inclusion of phosphatase and protease inhibitors is non-negotiable to prevent the degradation of target proteins and the removal of phosphate groups, which would otherwise obscure the true effect of the drug.

  • Loading Controls: Using a housekeeping protein like GAPDH or β-actin is essential to normalize the data. This corrects for any variations in protein loading between lanes, ensuring that observed changes in phosphoprotein levels are due to the drug treatment and not experimental artifact.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Serum Starvation (Optional, 12-24h) A->B C 3. AZD5363 Treatment (Dose-Response & Time-Course) B->C D 4. Cell Lysis (with Phosphatase/Protease Inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE & Western Transfer E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Chemiluminescent Detection & Imaging G->H I 9. Data Analysis (Densitometry & Normalization) H->I

Sources

Methodological & Application

Application Note: Preparation of AZD5363 Dihydrochloride Stock Solution in DMSO for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of AZD5363 in Signal Transduction Research

AZD5363, also known as Capivasertib, is a highly potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with high affinity (IC₅₀ values of 3, 7, and 7 nM, respectively).[1][2][3][4] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is one of the most frequently dysregulated pathways in human cancer, governing cell proliferation, survival, and metabolism.[5][6][7] The inhibition of this pathway by AZD5363 has demonstrated significant antitumor activity in a range of preclinical models, making it a compound of high interest for cancer research and drug development professionals.[6][7]

The hydrophobic nature of AZD5363 necessitates its dissolution in an organic solvent for in vitro and preclinical studies. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. However, improper preparation of the stock solution can lead to issues with solubility, stability, and experimental reproducibility. This application note provides a detailed, field-proven protocol for the preparation, storage, and handling of AZD5363 dihydrochloride stock solutions in DMSO, ensuring scientific integrity and the validity of downstream experimental results.

Physicochemical Properties of AZD5363 Dihydrochloride

A thorough understanding of the compound's properties is fundamental to its correct handling. The key physicochemical data for AZD5363 are summarized below.

PropertyValueSource(s)
Chemical Name 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide[8]
Molecular Formula C₂₁H₂₅ClN₆O₂[1][2][9][10]
Molecular Weight 428.92 g/mol [1][2][9][10][11]
CAS Number 1143532-39-1[1][2][9][11]
Appearance White to off-white solid powder[1][8]
Solubility in DMSO ≥ 21.45 mg/mL to 130 mg/mL[1][5][9][10]
Storage (Powder) -20°C for up to 3 years[1][3][9]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

AZD5363 exerts its biological effects by directly inhibiting the kinase activity of Akt. This prevents the phosphorylation of numerous downstream substrates, thereby blocking the signal transduction cascade that promotes cell survival and proliferation.[6][7] Key downstream targets whose phosphorylation is inhibited by AZD5363 include PRAS40 and GSK3β.[6][10] The interruption of this signaling cascade is the basis for its therapeutic potential.

AZD5363_MOA cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation AZD5363 AZD5363 AZD5363->AKT Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of AZD5363.

Materials and Equipment

Materials:

  • AZD5363 Dihydrochloride (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

  • Sterile, amber or opaque polypropylene microcentrifuge tubes or cryovials

Equipment:

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class II Biological Safety Cabinet or chemical fume hood

  • Calibrated positive-displacement or air-displacement micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath or bath sonicator (recommended to facilitate dissolution)[1][10]

Detailed Protocol for 10 mM Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell-based assays.

The first step is to accurately calculate the required mass of AZD5363 for your desired stock concentration and volume. The formula is:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

  • Example Calculation for 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L × 0.001 L × 428.92 g/mol

    • Mass (mg) = 4.2892 mg

Stock_Solution_Workflow start Start calc Step 1: Calculate Required Mass of AZD5363 start->calc ppe Step 2: Don PPE (Gloves, Goggles, Lab Coat) calc->ppe weigh Step 3: Accurately Weigh AZD5363 Powder ppe->weigh add_dmso Step 4: Add Anhydrous DMSO to the Weighed Powder weigh->add_dmso dissolve Step 5: Dissolve Completely (Vortex, Sonicate) add_dmso->dissolve aliquot Step 6: Aliquot into Light-Protected Vials dissolve->aliquot store Step 7: Store Aliquots at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing AZD5363 dihydrochloride stock solution.

  • Safety First: Conduct all manipulations within a biological safety cabinet or chemical fume hood.[12][13] Wear appropriate PPE. DMSO is known to readily penetrate the skin and can carry other dissolved chemicals into the body.[14]

  • Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the calculated amount of AZD5363 powder (e.g., 4.29 mg) directly into the vial. Expert Tip: Weighing directly into the final dissolution vial minimizes compound loss during transfer.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 4.29 mg) to the vial containing the AZD5363 powder.

    • Causality: Anhydrous DMSO is critical because DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[12][15] Water contamination can significantly reduce the solubility of hydrophobic compounds like AZD5363 and may compromise long-term stability.[3]

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source. If any particulates remain, place the vial in an ultrasonic water bath for 5-10 minutes or until the solution is completely clear.[1] Gentle warming (to 37°C) can also be applied, but sonication is generally preferred to avoid potential thermal degradation.

    • Self-Validation: A successfully prepared stock solution will be a clear, homogenous liquid with no visible crystals or precipitate.

  • Aliquoting and Storage: To preserve the integrity of the compound, it is imperative to avoid repeated freeze-thaw cycles.[4] Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected (amber or opaque) polypropylene tubes.

    • Storage Conditions:

      • Long-term (up to 1 year): Store at -80°C.[1][3]

      • Short-term (up to 1 month): Store at -20°C.[3][9]

    • Properly label all aliquots with the compound name, concentration, date of preparation, and your initials.

Application-Specific Considerations and Best Practices

  • Working Concentration: AZD5363 is typically used in cell culture at concentrations ranging from the low nanomolar (nM) to low micromolar (µM) range, with IC₅₀ values for inhibiting substrate phosphorylation often between 0.3 to 0.8 µM.[6][7]

  • Vehicle Control: It is absolutely essential to include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of AZD5363 used, added to the cell culture medium.[16][17] This allows for the differentiation of the drug's effect from any potential effects of the solvent itself.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤0.1% and not exceeding 0.5%, as higher concentrations can be cytotoxic.[17][18]

  • Dilution Technique: To avoid precipitation of AZD5363 upon dilution into aqueous culture medium, perform serial dilutions. A good practice is to first dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final culture vessel.

While this note focuses on DMSO stock preparation, it is crucial for researchers to know that a simple DMSO solution is often unsuitable for direct in vivo administration due to toxicity. For animal studies, AZD5363 is typically formulated in a vehicle containing co-solvents such as 10% DMSO, 25% w/v Kleptose, or combinations of DMSO, PEG300, and Tween 80 to improve solubility and reduce toxicity.[1][3][9][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely 1. Insufficient mixing/sonication.2. DMSO has absorbed water (not anhydrous).3. Attempting too high a concentration.1. Continue to vortex and sonicate for a longer duration.2. Use a fresh, sealed bottle of high-purity, anhydrous DMSO.3. Re-calculate to prepare a slightly lower concentration stock (e.g., 50 mM instead of 100 mM).
Precipitate forms when diluting into aqueous media 1. Poor aqueous solubility of AZD5363.2. "Crashing out" due to rapid change in solvent polarity.1. Perform a multi-step serial dilution rather than a single large dilution.2. Ensure the final DMSO concentration in the working solution is sufficient to maintain solubility, while remaining non-toxic to cells.3. Vortex the working solution gently immediately after adding the drug stock.
Inconsistent or poor experimental results 1. Degradation of AZD5363 due to repeated freeze-thaw cycles.2. Inaccurate initial weighing or pipetting.3. Stock solution has expired.1. Always use a fresh aliquot for each experiment. Never re-freeze a thawed aliquot.2. Ensure all balances and pipettes are properly calibrated.3. Prepare a fresh stock solution from the powder. Stored solutions are typically stable for 1 year at -80°C.[3]

References

  • Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. PubMed. [Link]

  • AZD5363. AstraZeneca Open Innovation. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • How i can eliminate DMSO effect from my drug value? ResearchGate. [Link]

  • Safety Data Sheet: DMSO. Carl ROTH. [Link]

  • Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. PubMed. [Link]

  • SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. [Link]

  • A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. Spandidos Publications. [Link]

  • How do i prepare TRF stock solution for cell culture study? ResearchGate. [Link]

  • Dimethyl sulfoxide inactivates the anticancer effect of cisplatin against human myelogenous leukemia cell lines in in vitro assays. ScienceOpen. [Link]

  • Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. [Link]

  • Can AZD8797 be prepared with 10% DMSO + 90% saline? ResearchGate. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

Sources

Application Note: A Researcher's Guide to the Solubility of AZD5363 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Preclinical Evaluation

AZD5363, also known as Capivasertib, is a potent, orally bioavailable, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical mediator of cellular processes such as growth, proliferation, survival, and metabolism.[3] This pathway is one of the most frequently dysregulated signaling cascades in human cancers, making AZD5363 a compound of significant interest for oncological research.[1][3]

The successful preclinical evaluation of any kinase inhibitor is fundamentally dependent on understanding its physicochemical properties, paramount among which is solubility. A compound's ability to dissolve in aqueous and organic solvents dictates its utility in a wide range of experimental systems, from in vitro cell-based assays to in vivo pharmacokinetic and pharmacodynamic studies. Poor solubility can lead to inconsistent results, underestimation of potency, and significant challenges in formulation development.

This application note provides a comprehensive guide to the solubility limits of AZD5363 dihydrochloride. We will delve into its solubility profile in water versus common organic solvents, offer detailed protocols for stock solution preparation and solubility determination, and explain the mechanistic rationale behind these experimental choices. The goal is to equip researchers, scientists, and drug development professionals with the practical knowledge required to handle and deploy AZD5363 effectively and reproducibly in their research endeavors.

Mechanism of Action: Targeting the PI3K/AKT Signaling Axis

AZD5363 is a pyrrolopyrimidine-derived compound that functions as an ATP-competitive inhibitor of the AKT kinase domain.[4] By binding to this domain, it prevents the phosphorylation of AKT's downstream substrates, thereby blocking the propagation of survival and growth signals.[3][4] AZD5363 potently inhibits AKT1, AKT2, and AKT3 with IC₅₀ values in the low nanomolar range (3-8 nM).[2][5] The inhibition of AKT leads to a measurable decrease in the phosphorylation of key downstream effectors, including PRAS40, GSK3β, and the mTORC1 substrate, S6 ribosomal protein, which are frequently used as pharmacodynamic biomarkers of target engagement.[1][3]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits AZD5363 AZD5363 (Capivasertib) AZD5363->AKT INHIBITS Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival GSK3b->Cell_Survival Inhibits (when active)

Caption: The PI3K/AKT signaling pathway and the inhibitory action of AZD5363.

Physicochemical Properties of AZD5363 Dihydrochloride

A foundational understanding of a compound's basic chemical properties is essential before proceeding with experimental work.

PropertyValueReference(s)
Chemical Name 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide[4][6]
Synonyms Capivasertib[4][5]
CAS Number 1143532-39-1[4][5][6][7][8]
Molecular Formula C₂₁H₂₅ClN₆O₂[4][6]
Molecular Weight 428.92 g/mol [4][5][6][7]
Appearance Crystalline solid[4]

Quantitative Solubility Profile

AZD5363 dihydrochloride exhibits starkly different solubility characteristics in aqueous versus organic media. The data compiled from various suppliers and literature sources are summarized below. It is crucial to note that reported values can vary between batches and suppliers due to differences in purity, crystalline form, and experimental conditions.

SolventReported Solubility (mg/mL)Molar Equivalent (mM)¹NotesReference(s)
Water Insoluble-The dihydrochloride salt form does not confer significant aqueous solubility.[5][7][8]
Phosphate-Buffered Saline (PBS) pH 7.2 0.5 (in 1:1 DMF:PBS)~0.58 (of final solution)Requires a co-solvent for even limited solubility.[4]
Dimethyl Sulfoxide (DMSO) 5 to 13011.6 to 303.1Highest solubility. Use of fresh, anhydrous (hygroscopic) DMSO is critical as moisture can reduce solubility.[4][5][6][7][8][9][10]
Ethanol (EtOH) 1 to 292.3 to 67.6Moderate solubility. Sonication and/or warming may be required to achieve higher concentrations.[4][5][7][8]
Dimethylformamide (DMF) 1023.3Good solubility.[4]

¹Molar equivalent calculated using a molecular weight of 428.92 g/mol .

Application Protocols and Methodologies

Protocol: Preparation of High-Concentration Stock Solutions in DMSO

Causality: DMSO is the solvent of choice for preparing high-concentration stock solutions due to the high solubility of AZD5363.[5][8] This allows for the creation of a concentrated stock that can be diluted to low micromolar or nanomolar working concentrations in aqueous buffers or media with minimal final DMSO concentration, thereby reducing solvent-induced artifacts in biological assays.

Materials:

  • AZD5363 Dihydrochloride (solid powder)

  • Anhydrous, sterile-filtered DMSO (e.g., cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Water bath or heat block set to 37°C

  • Bath sonicator

Procedure:

  • Pre-Weighing: Allow the vial of AZD5363 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: In a sterile tube, accurately weigh the desired amount of AZD5363. For example, to prepare a 100 mM stock solution, weigh 4.29 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. For the example above (4.29 mg for a 100 mM stock), add 100 µL of DMSO.

    • Expert Tip: It is critical to use fresh, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many compounds, including AZD5363.[5]

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. The solution may appear cloudy or contain visible particulates.

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, perform the following steps:

    • Warming: Place the tube in a 37°C water bath for 10-15 minutes.[6][7] This increases the kinetic energy of the system, favoring dissolution.

    • Sonication: Following warming, place the tube in a bath sonicator for 10-20 minutes.[8] The ultrasonic waves create cavitation bubbles that help to break apart solid aggregates.

  • Visual Confirmation: After the assisted dissolution steps, vortex again and visually inspect the solution against a light source to ensure it is clear and free of any particulates. Repeat Step 5 if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for several months or at -80°C for up to a year.[2][5]

Protocol: General Method for Thermodynamic Solubility Determination

Causality: This protocol describes the "shake-flask" method, a gold-standard approach for determining the equilibrium or thermodynamic solubility of a compound.[11][12] It ensures that the solvent is fully saturated with the solute, providing a true measure of the solubility limit under specific conditions (e.g., temperature, pH). This is distinct from kinetic solubility, which measures how much of a compound dissolved from a DMSO stock can remain in an aqueous solution before precipitating.

Solubility_Workflow start Start step1 Add excess AZD5363 solid to chosen solvent in a vial start->step1 step2 Seal vial and place in shaking incubator step1->step2 step3 Incubate at constant temp (e.g., 25°C or 37°C) with agitation for 24-48h step2->step3 step4 Check for presence of undissolved solid step3->step4 step5 Centrifuge vial at high speed (e.g., 10,000 x g, 15 min) step4->step5 Equilibrium Reached step6 Carefully collect supernatant step5->step6 step7 Optional: Filter supernatant (0.22 µm PVDF filter) step6->step7 step8 Quantify AZD5363 concentration in supernatant (e.g., HPLC-UV) step6->step8 step7->step8 For highest accuracy end End: Solubility Value (mg/mL or mM) step8->end

Caption: Workflow for determining thermodynamic (equilibrium) solubility.

Procedure:

  • Preparation: To a series of glass vials, add a fixed volume of the test solvent (e.g., 1 mL of water, PBS, or ethanol).

  • Solute Addition: Add an excess amount of solid AZD5363 to each vial. "Excess" means adding enough compound so that undissolved solid remains visible after the equilibration period. A starting point could be 2-5 mg per mL.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[11][13]

  • Phase Separation: After incubation, remove the vials and allow them to stand for 30 minutes. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Sample Collection: Carefully pipette a known volume of the clear supernatant, taking care not to disturb the solid pellet.

  • Analysis: Quantify the concentration of AZD5363 in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

  • Calculation: The determined concentration represents the thermodynamic solubility of AZD5363 in that solvent at the specified temperature.

Safe Handling and Storage

Handling:

  • As with any potent small molecule, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Avoid prolonged or repeated exposure.

Storage:

  • Solid Compound: Store the solid powder tightly sealed at -20°C.[5]

  • Stock Solutions: As previously mentioned, store stock solutions in DMSO in small, single-use aliquots at -20°C for short-to-medium term (months) or -80°C for long-term (up to a year) storage.[2][5] This minimizes degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.

Conclusion

AZD5363 dihydrochloride is a compound with very low aqueous solubility but excellent solubility in polar aprotic organic solvents like DMSO and DMF, and moderate solubility in alcohols like ethanol. This solubility profile is a critical determinant of its experimental utility. For in vitro studies, the preparation of a high-concentration DMSO stock solution is the standard and recommended procedure. Researchers must employ best practices, such as using anhydrous solvents and assisted dissolution techniques, to ensure complete solubilization and solution stability. The provided protocols offer a validated framework for handling AZD5363, enabling the generation of reliable and reproducible data in the ongoing investigation of this important AKT inhibitor.

References

  • AstraZeneca. (n.d.). AZD5363. AstraZeneca Open Innovation. Retrieved from [Link]

  • Tocris Bioscience. (n.d.). AZD 5363 (6978) by Tocris, Part of Bio-Techne. Retrieved from [Link]

  • Sahu, A., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Yokoyama, S., et al. (2016). A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. Oncotarget. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Singh, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Green, H., et al. (2011). Abstract 1052: In vitro mechanism of action of AZD5363, a novel AKT inhibitor, in breast and prostate cancer cell lines. Cancer Research. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Le, T. N., et al. (2022). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. ACS Omega. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Birtić, S., et al. (2011). Solubility of Flavonoids in Organic Solvents. ResearchGate. Retrieved from [Link]

  • Ali, F. M. (2018). An overview on Common Organic Solvents and their Toxicity. ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare. Retrieved from [Link]

Sources

Application Note: Western Blot Analysis of p-AKT Following AZD5363 (Capivasertib) Treatment

[1][2]

Abstract & Core Directive

The "Hyperphosphorylation Paradox": Researchers analyzing the efficacy of AZD5363 (Capivasertib) often encounter a counter-intuitive result: a significant increase in phosphorylated AKT (p-AKT S473 and T308) despite successful inhibition of the pathway. This application note details the mechanistic cause of this phenomenon—ATP-competitive inhibitor-induced phosphatase protection—and provides a validated protocol for correctly assessing target engagement using downstream substrates.

Mechanistic Insight: The ATP-Competitive Paradox

Unlike allosteric inhibitors (e.g., MK-2206) which prevent membrane translocation and phosphorylation, AZD5363 binds to the ATP-binding pocket of the AKT kinase domain.

  • Conformational Locking: AZD5363 binding locks AKT into a "closed" conformation.

  • Phosphatase Shielding: This closed state sterically hinders phosphatases (specifically PHLPP1/2 and PP2A) from accessing the regulatory phosphorylation sites (T308 and S473).

  • Result: The kinase is functionally dead (cannot phosphorylate substrates) but accumulates in a hyper-phosphorylated state due to the lack of dephosphorylation.

Pathway Visualization

The following diagram illustrates the divergence between upstream accumulation and downstream inhibition.

AZD5363_MechanismRTKRTK / PI3KPIP3PIP3RTK->PIP3AKT_InactiveAKT (Inactive)PIP3->AKT_InactiveAKT_ComplexAKT + AZD5363(Hyper-PhosphorylatedS473/T308)AKT_Inactive->AKT_ComplexDrug BindingPRAS40p-PRAS40 (T246)(BLOCKED)AKT_Complex->PRAS40InhibitionGSK3p-GSK3β (S9)(BLOCKED)AKT_Complex->GSK3InhibitionS6p-S6 (S235/236)(BLOCKED)AKT_Complex->S6InhibitionPhosphatasesPhosphatases(PHLPP / PP2A)Phosphatases->AKT_ComplexAccess Blocked(Stabilization)

Caption: AZD5363 binds AKT, blocking downstream signaling while protecting AKT from dephosphorylation, causing p-AKT accumulation.

Experimental Design & Controls

To validate AZD5363 activity, you must design the experiment to capture both the target engagement (p-AKT increase) and functional inhibition (substrate decrease).

ParameterRecommendationRationale
Dose Range 0.01 µM – 10 µMAZD5363 cellular IC50 is typically ~0.3–0.8 µM.[1] Hyperphosphorylation is dose-dependent.
Time Points 1h, 2h, 4h, 24hHyperphosphorylation is rapid (peaks ~2h). Downstream inhibition (e.g., p-S6) may lag slightly.
Positive Control Insulin or IGF-1 stimulationEnsures the pathway is active and capable of modulation.
Negative Control MK-2206 (Allosteric Inhibitor)MK-2206 will decrease p-AKT, serving as a contrast to AZD5363's mechanism.
Primary Readouts p-PRAS40 (T246) , p-GSK3β (S9) These are direct substrates of AKT. Their phosphorylation must decrease.
Secondary Readout p-AKT (S473), p-AKT (T308)Expect these to INCREASE or remain high.

Validated Protocol: Western Blotting

A. Lysis Buffer Preparation (Critical)

Phosphatases are robust enzymes. Once cells are lysed, they will rapidly strip phosphates from AKT unless inhibited, potentially masking the hyperphosphorylation effect.

Recommended Buffer: Modified RIPA Buffer

  • 50 mM Tris-HCl (pH 7.4)

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium Deoxycholate

  • 0.1% SDS

Add Fresh Immediately Before Use:

  • Protease Inhibitors: 1x Cocktail (e.g., Aprotinin, Leupeptin)

  • Phosphatase Inhibitor 1: 10 mM Sodium Fluoride (NaF) – General S/T phosphatase inhibitor

  • Phosphatase Inhibitor 2: 1 mM Sodium Orthovanadate (Na3VO4) – Tyrosine phosphatase inhibitor

  • Phosphatase Inhibitor 3: 10 mM β-Glycerophosphate

B. Sample Processing Workflow

Protocol_WorkflowStep1Cell Treatment(AZD5363 1-2h)Step2Ice Cold PBS Wash(Keep on Ice!)Step1->Step2Step3Lysis + Inhibitors(Scrape on Ice)Step2->Step3Step4Sonication(3x 5s pulses)Step3->Step4Step5Clarification(14k rpm, 15min, 4°C)Step4->Step5Step6BCA QuantitationStep5->Step6

Caption: Critical workflow emphasizing temperature control to preserve phosphorylation states.

C. Electrophoresis & Transfer[4][5]
  • Load: 20–40 µg of total protein per lane.

  • Gel: 4-12% Bis-Tris gradient gel (AKT is ~60 kDa; p-S6 is ~32 kDa).

  • Transfer: PVDF membrane (0.45 µm). Wet transfer is preferred for phospho-proteins (100V, 60-90 mins, cold room).

D. Immunoblotting[1][2][4][5][6][7]
  • Blocking: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20).

    • Note: Do not use non-fat dry milk for phospho-antibodies; casein in milk can interfere with phospho-specific detection.

  • Primary Antibody Incubation: Overnight at 4°C with gentle agitation.

    • Anti-p-AKT (S473): 1:1000 dilution in 5% BSA/TBST.

    • Anti-p-PRAS40 (T246): 1:1000 dilution in 5% BSA/TBST.

  • Washing: 3 x 10 mins in TBST (vigorous agitation).

Data Interpretation & Expected Results

When reviewing your blot, compare the AZD5363 lanes to the Vehicle (DMSO) lanes.

TargetExpected Change (AZD5363)Interpretation
p-AKT (S473) INCREASE (↑) Target Engagement: The drug has bound AKT, protecting it from phosphatases.
p-AKT (T308) INCREASE (↑) Target Engagement: Similar stabilization mechanism.
Total AKT No Change (↔)Drug does not degrade the protein (unless using PROTAC variants).
p-PRAS40 (T246) DECREASE (↓) Efficacy: Downstream signaling is successfully blocked.
p-S6 (S235/236) DECREASE (↓) Efficacy: mTORC1/S6K axis is inhibited.
p-GSK3β (S9) DECREASE (↓) Efficacy: Glycogen synthase kinase pathway blocked.

Troubleshooting

Issue: No increase in p-AKT observed after treatment.

  • Cause 1:Lysis Warm-up. If samples warmed up during lysis, phosphatases may have stripped the phosphate groups despite the drug.

  • Cause 2:[2]Insufficient Inhibitors. Ensure Na3VO4 is activated (depolymerized) and fresh.

  • Cause 3:Timepoint. Hyperphosphorylation is most prominent at 1–4 hours. At 24+ hours, feedback loops may alter total protein levels.

Issue: High Background on Phospho-Blots.

  • Solution: Switch blocking agent to 5% BSA. Ensure membrane was not allowed to dry out. Increase Tween-20 to 0.2% in wash steps.

Issue: p-PRAS40 did not decrease.

  • Interpretation: The drug concentration may be insufficient, or the cell line has a resistance mechanism (e.g., drug efflux pumps or alternative pathway activation like MEK/ERK).

References

  • Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background.[1][3] Molecular Cancer Therapeutics. [Link][1]

  • Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events.[4] [Link]

Application Notes and Protocols for AZD5363 Dihydrochloride Powder: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

AZD5363, also known as Capivasertib, is a potent, orally bioavailable, ATP-competitive pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[2] As a key node in this pathway, AKT is a prime target for cancer therapy. AZD5363 has demonstrated significant antitumor activity in preclinical models and is under active clinical investigation.[2]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the proper storage, handling, and use of AZD5363 dihydrochloride powder to ensure experimental integrity and reproducibility. The information presented herein is a synthesis of data from suppliers, peer-reviewed literature, and established best practices for handling potent kinase inhibitors.

Chemical and Physical Properties

A solid understanding of the chemical and physical properties of AZD5363 dihydrochloride is fundamental to its appropriate handling and storage.

PropertyValueReference(s)
Chemical Name 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide dihydrochloride
Molecular Formula C₂₁H₂₅ClN₆O₂ · 2HCl[3]
Molecular Weight 501.84 g/mol (dihydrochloride salt)[3]
Appearance Off-white to gray solid[3]
Solubility - DMSO: ≥ 86 mg/mL (≥ 200.5 mM) - Ethanol: ~20 mg/mL - Water: Insoluble[4]

Storage and Stability of AZD5363 Dihydrochloride Powder

Proper storage of the solid powder is crucial for maintaining its long-term integrity and potency.

Recommended Storage Conditions
  • Temperature: Store the solid powder at -20°C for long-term storage.[4]

  • Light: Protect from light.

Stability of Solid Powder

Under the recommended storage conditions, AZD5363 dihydrochloride powder is stable for at least three years .[4]

Preparation and Storage of Stock Solutions

The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo experiment.

Recommended Solvents

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AZD5363.[4] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can reduce the solubility of the compound.[4]

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Acclimatization: Allow the vial of AZD5363 dihydrochloride powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

    • Calculation Example: For 1 mg of AZD5363 dihydrochloride (MW = 501.84 g/mol ), the volume of DMSO required for a 10 mM stock solution is approximately 199.27 µL.

  • Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved. Warming the solution to 37°C for a short period may aid in dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed, light-protected vials to minimize freeze-thaw cycles.

Storage and Stability of Stock Solutions

The stability of AZD5363 stock solutions is dependent on the storage temperature:

Storage TemperatureRecommended Storage DurationReference(s)
-80°C Up to 1 year[4]
-20°C Up to 1 month[4]

Note: It is strongly recommended to use freshly prepared stock solutions whenever possible and to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions and In Vitro Applications

Dilution in Aqueous Buffers and Cell Culture Media

For most in vitro assays, the DMSO stock solution is serially diluted into aqueous buffers or cell culture media to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Due to the poor aqueous solubility of AZD5363, it is essential to perform dilutions just prior to use and to visually inspect for any signs of precipitation. The stability of AZD5363 in aqueous solutions is limited, and prolonged incubation in aqueous buffers at neutral or alkaline pH may lead to degradation. A forced degradation study has shown that Capivasertib is more susceptible to degradation under alkaline, thermal, peroxide, and acidic conditions.[1]

Stability in Cell Culture Media

While specific stability data in various cell culture media (e.g., DMEM, RPMI-1640) is not extensively published, it is best practice to add the diluted compound to the cell culture plates immediately after preparation. For longer-term experiments, the medium containing AZD5363 should be replaced periodically (e.g., every 24 hours) to maintain a consistent concentration of the active compound.

In Vivo Formulations and Administration

For in vivo studies, AZD5363 is typically administered orally as a suspension or solution. The formulation must be carefully prepared to ensure homogeneity and appropriate bioavailability.

Recommended Vehicle for Oral Gavage

A commonly used vehicle for the oral administration of AZD5363 in preclinical models is a mixture of DMSO and a solubilizing agent such as Kleptose® (hydroxypropyl-β-cyclodextrin) or a combination of PEG 300, Tween 80, and saline.

Example In Vivo Formulation:

  • 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% Saline

Protocol for Preparing the In Vivo Formulation:

  • Prepare a concentrated stock solution of AZD5363 in DMSO.

  • In a separate sterile tube, combine the PEG 300 and Tween 80.

  • Slowly add the DMSO stock solution to the PEG 300/Tween 80 mixture while vortexing.

  • Add the saline solution dropwise while continuously mixing to form a clear and homogenous solution.

  • It is recommended to prepare this formulation fresh on the day of administration.

Safety and Handling Precautions

AZD5363 is a potent kinase inhibitor and should be handled with appropriate safety precautions to minimize occupational exposure.

  • Engineering Controls: All handling of the solid powder and concentrated stock solutions should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves at all times.

    • Eye Protection: Use safety glasses with side shields or goggles.

    • Lab Coat: A dedicated lab coat should be worn.

    • Respiratory Protection: For handling large quantities of powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

  • Disposal: Dispose of all waste materials contaminated with AZD5363 in accordance with local, state, and federal regulations for chemical waste.

Signaling Pathway and Experimental Workflow Diagrams

The PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Inhibits translation AZD5363 AZD5363 (Capivasertib) AZD5363->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by AZD5363.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Powder AZD5363 Powder (-20°C Storage) DMSO_Stock 10 mM Stock in Anhydrous DMSO (-80°C Storage) Powder->DMSO_Stock Working_Sol Dilute to Working Concentration in Media/Buffer DMSO_Stock->Working_Sol Treatment Treat Cells with Working Solution Working_Sol->Treatment Cell_Culture Seed Cells in Multi-well Plates Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., Viability, Western Blot) Incubation->Assay Data_Analysis Data Acquisition & Analysis Assay->Data_Analysis

Caption: A typical experimental workflow for in vitro studies using AZD5363.

Conclusion

The integrity of experimental outcomes when using potent small molecule inhibitors like AZD5363 dihydrochloride is critically dependent on proper storage and handling. By adhering to the protocols and recommendations outlined in these application notes, researchers can ensure the stability and activity of the compound, leading to more reliable and reproducible results. Always consult the specific product datasheet from your supplier for any lot-specific information.

References

  • Davies BR, Greenwood H, Dudley P, et al. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Mol Cancer Ther. 2012;11(4):873-887. [Link]

  • Hyman DM, Smyth LM, Donoghue MTA, et al. AKT Inhibition in Solid Tumors With AKT1 Mutations. J Clin Oncol. 2017;35(20):2251-2259. [Link]

  • Bhatt T, et al. Development and Validation of a Novel Stability-Indicating Reverse Phase High-Performance Liquid Chromatography Method for the Quantification of Capivasertib in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Quality Assurance. 2024;15(2):640-645. [Link]

  • PubChem. Capivasertib. [Link]

  • AstraZeneca. AZD5363. [Link]

  • Hyman DM, et al. AZD5363, a catalytic pan-Akt inhibitor, in Akt1 E17K mutation positive advanced solid tumors. Research Explorer The University of Manchester. [Link]

  • Davies BR, et al. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Mol Cancer Ther. 2012;11(4):873-887. [Link]

Sources

Handling and safety data sheet (SDS) guidelines for Azd 5363 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Safety, and Experimental Protocols [1]

Introduction & Mechanism of Action

AZD5363 (Capivasertib) is a potent, selective, ATP-competitive pan-AKT kinase inhibitor with nanomolar potency against AKT1, AKT2, and AKT3 isoforms (IC50 < 10 nM).[2][3] Unlike allosteric inhibitors, AZD5363 binds to the kinase domain of AKT in the active conformation.

Critical Mechanistic Insight: A defining characteristic of AZD5363 treatment is the paradoxical hyperphosphorylation of AKT at regulatory sites (T308 and S473). This occurs because the drug locks the kinase in a conformation that protects these sites from phosphatases (PHLPP1/2 and PP2A), while simultaneously preventing substrate phosphorylation. Researchers must not misinterpret elevated p-AKT levels as pathway activation; efficacy must be validated by measuring downstream substrates (e.g., p-PRAS40, p-GSK3β, p-S6).

Chemical Properties & Identification

Researchers must distinguish between the free base and the dihydrochloride salt to ensure accurate molarity calculations.

PropertyAZD5363 (Free Base)AZD5363 Dihydrochloride
CAS Number 1143532-39-11143532-40-4 (salt form)
Molecular Formula C₂₁H₂₅ClN₆O₂C₂₁H₂₅ClN₆O₂[1][4] · 2HCl
Molecular Weight 428.92 g/mol ~501.84 g/mol
Appearance White to off-white solidWhite crystalline solid
Solubility (DMSO) ≥ 20 mg/mL (46 mM)≥ 50 mg/mL (100 mM)
Solubility (Water) InsolubleSoluble (up to ~10 mM)

Safety Data Sheet (SDS) Summary

Signal Word: DANGER AZD5363 is a potent bioactive small molecule. Strict adherence to safety protocols is required to prevent reproductive toxicity and organ damage.

GHS Hazard Classification
Hazard CodeHazard StatementCategory
H302 Harmful if swallowed.[1][5][6]Acute Tox. 4
H360 May damage fertility or the unborn child. Repr.[1][5] 1B
H373 May cause damage to organs through prolonged/repeated exposure.[1][6]STOT RE 2
Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 respirator or higher required when handling powder outside a biosafety cabinet.

  • Skin: Nitrile rubber gloves (min thickness 0.11mm). Double gloving recommended for stock preparation.

  • Eyes: Chemical safety goggles.

First Aid Measures
  • Inhalation: Move to fresh air. Artificial respiration if breathing stops.[7] Consult a physician immediately.

  • Skin Contact: Wash immediately with soap and plenty of water.[7] Remove contaminated clothing.[7][8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

Storage & Stability

  • Solid Powder: Store at -20°C . Stable for 2-3 years if desiccated and protected from light.

  • Stock Solution (DMSO): Store at -80°C in single-use aliquots.

    • Stability:[3][7][9] Stable for 6 months at -80°C.

    • Caution: Avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, warm to 37°C and sonicate for 5 minutes.

Preparation Protocols

Stock Solution Preparation (10 mM)

Calculations below assume the Free Base (MW 428.92). Adjust mass if using Dihydrochloride (MW 501.84).

  • Weigh 4.29 mg of AZD5363 powder.

  • Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5-10 minutes until completely dissolved.

  • Aliquot into 50 µL volumes in light-protective tubes and store at -80°C.

In Vivo Formulation (Oral Gavage)

Preferred Vehicle: 10% DMSO + 25% Kleptose HPB (Hydroxypropyl-β-cyclodextrin) in water. Alternative Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Protocol for Alternative Vehicle (10 mg/kg dose for 20g mouse):

  • Dissolve AZD5363 in 100% DMSO to create a high-concentration concentrate (e.g., 50 mg/mL).

  • Add PEG300 (40% of final vol) and vortex.

  • Add Tween-80 (5% of final vol) and vortex.

  • Slowly add Saline (45% of final vol) while vortexing.

    • Note: Always add aqueous components last to prevent precipitation.

    • QC: Solution should be clear. If cloudy, sonicate at 37°C.

Application Protocols

Cell Viability Assay (IC50 Determination)

Objective: Determine potency in cancer cell lines (e.g., BT474, MCF-7).

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of AZD5363 in culture medium.

    • Range: 10 µM down to 1 nM (1:3 or 1:10 dilution series).

    • DMSO Control: Ensure final DMSO concentration is <0.1% in all wells.

  • Incubation: Incubate cells with drug for 72 - 96 hours .

  • Readout: Add CCK-8 or CellTiter-Glo reagent. Measure absorbance/luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Western Blotting (Biomarker Validation)

Objective: Confirm pathway inhibition.

  • Treatment Time: 2 to 24 hours.

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases are active during lysis).

Target Table:

Protein Expected Change with AZD5363 Mechanistic Reason
p-AKT (S473) INCREASE (↑) Kinase locked in inactive state; protected from phosphatases.[1]
p-AKT (T308) INCREASE (↑) Similar protection mechanism; loss of feedback inhibition.[1]
p-PRAS40 (T246) DECREASE (↓) Direct downstream substrate of AKT.[1]
p-GSK3β (S9) DECREASE (↓) Direct downstream substrate of AKT.[1]

| p-S6 (S235/236) | DECREASE (↓) | Downstream mTORC1 effector (indirect readout).[1] |

Visualizations

Diagram 1: Mechanism of Action & Paradoxical Hyperphosphorylation

This diagram illustrates the specific intervention point of AZD5363 and the feedback loop that results in increased p-AKT levels despite pathway blockade.

AZD5363_Mechanism cluster_AKT AKT Complex RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruitment AKT_Active AKT (Active) p-T308 / p-S473 AKT_Inactive->AKT_Active PDK1/mTORC2 AKT_Inhibited AKT-AZD5363 Complex (Hyperphosphorylated but Inactive) AKT_Active->AKT_Inhibited Binding locks conformation PRAS40 p-PRAS40 (Cell Survival) AKT_Active->PRAS40 GSK3 p-GSK3β (Proliferation) AKT_Active->GSK3 mTOR mTORC1 AKT_Active->mTOR AKT_Inhibited->PRAS40 BLOCKED AKT_Inhibited->GSK3 BLOCKED PP Phosphatases (PHLPP / PP2A) AKT_Inhibited->PP Resistant to Dephosphorylation AZD AZD5363 (Capivasertib) AZD->AKT_Active Competes with ATP S6 p-S6 mTOR->S6 PP->AKT_Active Normal Dephosphorylation

Caption: AZD5363 inhibits AKT kinase activity (blocking PRAS40/GSK3β) but stabilizes the phosphorylated protein, preventing dephosphorylation and causing elevated p-AKT levels.[10]

Diagram 2: Stock Preparation & Serial Dilution Workflow

A self-validating workflow to ensure accurate dosing in cellular assays.

Stock_Prep Powder AZD5363 Powder 4.29 mg Stock 10 mM Stock (Store -80°C) Powder->Stock Dissolve + Sonicate DMSO DMSO (Anhydrous) 1.0 mL DMSO->Stock Dil1 Intermediate 100 µM Stock->Dil1 1:100 in Media (10µL Stock + 990µL Media) Dil2 Working Sol. 10 µM Dil1->Dil2 1:10 Serial Dilution Dil3 Working Sol. 1 µM Dil2->Dil3 1:10 Serial Dilution Media Cell Media Media->Dil1 Media->Dil2 Media->Dil3

Caption: Workflow for generating a 10 mM DMSO stock and subsequent serial dilutions for in vitro IC50 determination.

References

  • Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics.

  • Cayman Chemical. AZD5363 Safety Data Sheet (SDS).

  • MedChemExpress. Capivasertib (AZD5363) Product & Solubility Data.

  • PubChem. Compound Summary for CID 25227436: Capivasertib.

  • SelleckChem. AZD5363 (Capivasertib) In Vivo Formulation & Handling.

Sources

Troubleshooting & Optimization

Addressing hyperphosphorylation of AKT after Azd 5363 dihydrochloride exposure

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers observing paradoxical AKT hyperphosphorylation following treatment with AZD5363 (Capivasertib). It is designed to bridge the gap between unexpected Western blot data and the drug’s actual mechanism of action.

Subject: Validating Target Engagement Despite Paradoxical pAKT Increase Compound: AZD5363 (Capivasertib) Mechanism Class: ATP-competitive Pan-AKT Inhibitor[1]

The "ATP-Competitive Paradox": Mechanism of Action

The Issue: Researchers frequently observe a significant increase in phosphorylated AKT (pAKT S473 and pAKT T308) levels by Western blot after treating cells with AZD5363. This often leads to the erroneous conclusion that the drug is inactive or that the pathway has been paradoxically activated.

The Scientific Reality: AZD5363 is an ATP-competitive inhibitor.[1][2][3] Unlike allosteric inhibitors (e.g., MK-2206) which lock AKT in a closed, inactive conformation that prevents phosphorylation, AZD5363 binds to the active site.

  • Phosphatase Protection: Binding of AZD5363 induces or stabilizes a conformation of AKT that is resistant to dephosphorylation by phosphatases such as PHLPP (S473) and PP2A (T308).

  • Feedback Relief: Inhibition of downstream mTORC1 signaling relieves the negative feedback loop on IRS-1, leading to increased upstream PI3K activity and further phosphorylation of AKT.

Result: The AKT protein accumulates in a hyperphosphorylated but catalytically inert state. The drug physically blocks ATP hydrolysis, preventing substrate phosphorylation despite the high pAKT signal.

Pathway Visualization: The Hyperphosphorylation Loop

AZD5363_Mechanism AZD AZD5363 (Inhibitor) AKT_Active pAKT (S473/T308) (Hyperphosphorylated) AZD->AKT_Active Binds & Stabilizes AKT_Inactive AKT (Unphosphorylated) AKT_Inactive->AKT_Active Upstream Kinases (PDK1/mTORC2) Substrates Downstream Substrates (PRAS40, GSK3β) AKT_Active->Substrates No Reaction pSubstrates Phosphorylated Substrates (pPRAS40, pGSK3β) AKT_Active->pSubstrates ATP Hydrolysis (Blocked by AZD) Phosphatases Phosphatases (PHLPP / PP2A) Phosphatases->AKT_Active Dephosphorylation Blocked

Caption: AZD5363 binds AKT, preventing substrate phosphorylation (activity) while simultaneously blocking phosphatases, causing accumulation of inactive pAKT.

Diagnostic Workflow: Is the Drug Working?

Do not rely on pAKT reduction as a marker of efficacy. Instead, you must validate inhibition by assessing downstream substrates .

Efficacy Validation Matrix

MarkerExpected Change with AZD5363Biological Rationale
pAKT (S473) INCREASE (↑↑) Drug protects pAKT from PHLPP phosphatase; feedback loops activate upstream PI3K.
pAKT (T308) INCREASE (↑) Drug protects pAKT from PP2A phosphatase.
pPRAS40 (T246) DECREASE (↓↓) Primary Validation Marker. Direct substrate of AKT. Loss of signal confirms catalytic inhibition.
pGSK3β (S9) DECREASE (↓↓) Direct substrate. Reliable marker of AKT inhibition.
pS6 (S240/244) DECREASE (↓) Downstream mTORC1 marker; confirms pathway-wide suppression.
FOXO3a Nuclear Translocation Loss of AKT phosphorylation allows FOXO3a to move from cytosol to nucleus.
Validation Protocol: Western Blotting

If you observe high pAKT, perform this confirmatory protocol to prove target engagement.

Reagents Required:

  • Primary Antibody A: Anti-pAKT (S473) (Control: Expect Increase)

  • Primary Antibody B: Anti-pPRAS40 (Thr246) (Target: Expect Decrease)

  • Primary Antibody C: Anti-pGSK3β (Ser9) (Target: Expect Decrease)

  • Control: Total AKT, Total PRAS40, GAPDH/Actin.

Experimental Steps:

  • Seeding: Seed cells (e.g., LNCaP, BT474, or MDA-MB-231) at appropriate density.

  • Treatment: Treat with AZD5363 at 1 µM and 3 µM (common effective range in vitro).

    • Timepoint: 2 hours (early signaling check) and 24 hours (sustained inhibition).[1]

    • Vehicle: DMSO control is mandatory.

  • Lysis: Use a buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve the transient phosphorylation states during lysis.

  • Analysis:

    • Lane 1 (DMSO): Baseline pAKT, High pPRAS40.

    • Lane 2 (AZD5363): High pAKT (darker band than DMSO), Absent/Low pPRAS40.

Interpretation:

If pAKT is HIGH and pPRAS40 is LOW: The experiment is successful. The drug is inhibiting AKT catalytic activity.

Troubleshooting & FAQs

Q1: I see a 5-fold increase in pAKT S473. Did I accidentally activate the pathway? A: No. You have successfully bound the drug to the target. The increase in signal is a pharmacodynamic marker of AZD5363 binding, not pathway activation. The drug acts as a "shield" against phosphatases. If you need to prove inhibition, blot for pPRAS40.[1][3]

Q2: My cells are dying (apoptosis), but pAKT is high. How is this possible? A: This confirms the mechanism. The pAKT detected is catalytically dead. It cannot phosphorylate Bad or Caspase-9 to promote survival. Therefore, the cell undergoes apoptosis despite the presence of the phosphorylated kinase.

Q3: Can I use pS6 as the sole marker for AKT inhibition? A: It is risky. pS6 is downstream of mTORC1. While AKT inhibition reduces pS6, other inputs (like MAPK/ERK) can maintain pS6 levels in some cell lines. pPRAS40 (Thr246) is the most direct and specific readout for AKT catalytic activity.

Q4: Does this happen with all AKT inhibitors? A: No.

  • Allosteric Inhibitors (e.g., MK-2206): Block PH domain membrane translocation. Result: Decrease in pAKT.

  • ATP-Competitive Inhibitors (e.g., AZD5363, Ipatasertib): Bind kinase domain. Result: Increase in pAKT (hyperphosphorylation).[4]

Q5: I am doing an in vivo xenograft study. What biomarker should I measure in the tumor? A: Do not use pAKT levels as a readout of efficacy in tissue sections. Use Immunohistochemistry (IHC) for pPRAS40 or pGSK3β . Reduced staining of these markers correlates with tumor growth inhibition.[5]

References
  • Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background.[5][6][7] Molecular Cancer Therapeutics.[7]

  • Addie, M., et al. (2013). Discovery of AZD5363, a potent and selective inhibitor of Akt kinase.[2] Journal of Medicinal Chemistry.

  • Lotem, J., & Sachs, L. (2013). Epigenetics and the paradox of Akt inhibition. Proceedings of the National Academy of Sciences.

Sources

Optimizing vehicle formulation for Azd 5363 dihydrochloride in vivo delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing vehicle formulation for AZD5363 (Capivasertib) dihydrochloride in vivo delivery Audience: Senior Researchers, Pharmacologists, and Formulation Scientists Last Updated: October 26, 2023

Introduction: The Formulation Challenge

AZD5363 (Capivasertib) is a potent pan-AKT kinase inhibitor.[1][2][3][4][5][6] In its dihydrochloride salt form , it presents specific formulation challenges distinct from the free base. While the salt form improves theoretical aqueous solubility, it creates a highly acidic environment upon dissolution, which can lead to tissue irritation or precipitation when buffered to physiological pH without appropriate solubilizers.

This guide provides field-validated protocols to ensure solubility , stability , and tolerability for preclinical in vivo administration (Oral Gavage - PO).

Part 1: Critical Formulation Protocols

Primary Recommendation: The "Gold Standard" Cyclodextrin Vehicle

This formulation is widely cited in successful preclinical efficacy studies (e.g., xenograft models) due to its superior bioavailability and low toxicity profile.

  • Vehicle Composition: 10% DMSO + 25% (w/v) Kleptose® HPB (Hydroxypropyl-β-cyclodextrin) in deionized water.

  • Target Concentration: Up to 10–20 mg/mL.

  • Route: Oral Gavage (PO).[5][7][8]

Step-by-Step Preparation Workflow

G Start Start: Weigh AZD5363 2HCl Step1 Step 1: Dissolve in 100% DMSO (10% of final volume) Start->Step1 Check1 Visual Check: Is solution clear? Step1->Check1 Check1->Step1 No (Sonicate/Heat 37°C) Step2 Step 2: Prepare Aqueous Phase (25% w/v Kleptose HPB in Water) Check1->Step2 Yes Step3 Step 3: SLOW Addition Add Aqueous Phase to DMSO Phase (Dropwise with vortexing) Step2->Step3 Check2 pH Check: Target pH 3.5 - 5.0 Step3->Check2 Adjust Adjust pH (0.1N NaOH if <3.0) Check2->Adjust Too Acidic (<3.0) Final Final Formulation Ready for Dosing Check2->Final Optimal Adjust->Final

Figure 1: Preparation workflow for the Cyclodextrin-based vehicle. The "DMSO First" method prevents the formation of intractable aggregates.

Alternative Formulation: PEG/Tween Co-solvent System

Use this if Cyclodextrins are unavailable. Note that high PEG concentrations can cause osmotic diarrhea in mice if dosed frequently.

  • Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (or Water).

  • Preparation Order:

    • Dissolve drug in DMSO (10% vol).

    • Add PEG300 (40% vol) and vortex.

    • Add Tween 80 (5% vol) and vortex.

    • Slowly add Saline/Water (45% vol) while vortexing.

Part 2: Troubleshooting & FAQs

Category 1: Solubility & Precipitation

Q: My solution precipitates immediately upon adding the aqueous phase. What went wrong? A: This is likely a "crash-out" effect caused by adding the aqueous phase too quickly or in the wrong order.

  • The Mechanism: AZD5363 is hydrophobic. If you add water directly to the DMSO stock, the local solvent power drops drastically, forcing the drug out of solution before it can be encapsulated by the cyclodextrin or micellized by the surfactant.

  • The Fix: Always add the aqueous phase INTO the organic phase (DMSO/Drug mix) dropwise while continuously vortexing. This maintains a high solvent capacity during the mixing process.

Q: Can I heat the solution to dissolve the precipitate? A: Mild heating (37°C to 40°C) and sonication (10–15 mins) are acceptable. Avoid temperatures >50°C as the dihydrochloride salt can degrade or undergo hydrolysis in acidic aqueous environments over time.

Category 2: pH and Salt Form Management

Q: Why is my formulation highly acidic (pH < 3.0)? A: You are using the dihydrochloride (2HCl) salt. When dissolved, it releases hydrochloric acid, significantly lowering the pH.

  • Risk: Oral gavage of pH < 3.0 solution can cause esophageal burns and gastric irritation in mice, confounding stress data.

  • Protocol: Check the pH of the final formulation. If pH < 3.0, carefully titrate with 0.1N NaOH to reach pH 3.5–4.5. Do not neutralize to pH 7.0, as the free base may precipitate out of solution.

Category 3: In Vivo Tolerability[9]

Q: The mice are losing weight or showing signs of distress after 3 days of dosing. Is it the vehicle? A: It could be.

  • PEG300 Issues: If using the PEG/Tween vehicle, 40% PEG300 is a high load. It is hypertonic and can cause dehydration/diarrhea. Switch to the Kleptose (Cyclodextrin) vehicle if possible.

  • Drug Mechanism: AZD5363 induces hyperglycemia (AKT inhibition blocks glucose uptake).[1] Ensure you are monitoring blood glucose.[9] The weight loss may be metabolic toxicity, not vehicle toxicity.

  • Dosing Schedule: Preclinical efficacy is often achieved with intermittent dosing (e.g., 4 days on, 3 days off ) to manage toxicity.

Part 3: Data Summary & Decision Matrix

Vehicle Selection Guide
FeatureCyclodextrin (Kleptose HPB) Co-Solvent (PEG/Tween)
Solubility Capacity High (via encapsulation)Moderate (via cosolvency)
Toxicity Profile Low (inert excipient)Moderate (osmotic stress)
Taste/Palatability Good (masks bitter taste)Poor (PEG is bitter)
Stability High (protects against hydrolysis)Moderate
Recommended For Chronic dosing (>1 week)Acute/Short-term dosing
Formulation Decision Tree

DecisionTree Root Select Vehicle Duration Study Duration? Root->Duration Short Acute (<3 Doses) Duration->Short Long Chronic (>3 Doses) Duration->Long PEG PEG/Tween/Saline (Easier Prep) Short->PEG Acceptable Kleptose 10% DMSO + 25% Kleptose (Better Tolerability) Short->Kleptose Preferred Long->Kleptose Required

Figure 2: Decision matrix for selecting the appropriate vehicle based on study duration.

References

  • Davies, B. R., et al. (2012).[8] "Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background."[8][10][11][12] Molecular Cancer Therapeutics.[8]

    • Citation for the 10% DMSO / 25% Kleptose HPB vehicle standard.
  • MedChemExpress. "Capivasertib (AZD5363) Datasheet & Formulation."

    • Citation for solubility data and alternative PEG/Tween formul
  • Roquette. "KLEPTOSE® HPB: Hydroxypropyl-β-cyclodextrin for Pharmaceutical Applications."

    • Reference for excipient safety and prepar
  • Cayman Chemical. "AZD 5363 Product Information."

    • Source for physicochemical properties and salt form details.

Sources

Validation & Comparative

Technical Comparison Guide: AZD5363 (Capivasertib) vs. MK-2206

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Potency and Mechanism

In the landscape of PI3K/AKT pathway inhibition, AZD5363 (Capivasertib) and MK-2206 represent two distinct pharmacological philosophies. While both target the AKT kinase, their mechanisms of action create fundamentally different biochemical and cellular profiles.

  • AZD5363 is a potent, ATP-competitive pan-AKT inhibitor (AKT1/2/3) with equipotent activity across isoforms (<10 nM). However, its binding stabilizes the kinase in a hyperphosphorylated state, a phenomenon known as "paradoxical hyperphosphorylation."

  • MK-2206 is a highly selective allosteric inhibitor that binds the pleckstrin homology (PH) domain interface. It is potent against AKT1 and AKT2 but significantly less potent against AKT3.[1][2] Crucially, it prevents membrane translocation, leading to the dephosphorylation of the enzyme.

Selection Rule of Thumb:

  • Choose AZD5363 if your model relies on AKT3 signaling or if you require complete catalytic blockade regardless of phosphorylation status.

  • Choose MK-2206 if you require high isoform selectivity (AKT1/2 > AKT3) or need to suppress the feedback loops associated with AKT hyperphosphorylation.

Mechanism of Action & Signaling Logic

The primary differentiator between these two compounds is not just affinity, but where and how they bind. This structural difference dictates the downstream signaling architecture.

Structural Binding Modes
  • AZD5363 (Type I Inhibitor): Binds the ATP-binding pocket in the kinase domain. It competes directly with high intracellular concentrations of ATP.

  • MK-2206 (Type IV Inhibitor): Binds to a cavity formed by the PH domain and the kinase domain. This "clamps" the enzyme in a closed, inactive conformation (PH-in), preventing the conformational change required for activation by PDK1 and mTORC2.

Pathway Diagram (Graphviz)

AKT_Inhibition_Mechanism cluster_AKT AKT Activation Cycle GrowthFactor Growth Factor (e.g., IGF-1) RTK RTK Activation GrowthFactor->RTK PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT_Membrane AKT (Membrane Translocation) PIP3->AKT_Membrane Recruits PH Domain AKT_Inactive AKT (Inactive/Cytosolic) AKT_Inactive->AKT_Membrane AKT_Active AKT (Active/Phosphorylated) pT308 / pS473 AKT_Membrane->AKT_Active PDK1/mTORC2 Substrates Substrates: PRAS40, GSK3β, S6K AKT_Active->Substrates AZD AZD5363 (ATP-Competitive) AZD->AKT_Active BLOCKS Catalytic Activity (Induces Hyperphosphorylation) AZD->AKT_Active Protects pT308/pS473 from Phosphatases MK MK-2206 (Allosteric) MK->AKT_Membrane LOCKS in Inactive State (Prevents Phosphorylation)

Figure 1: Mechanistic divergence. MK-2206 prevents the activation step (membrane recruitment), while AZD5363 inhibits the catalytic output of the already active enzyme.

Potency Analysis: Biochemical vs. Cellular

The raw IC50 values tell only half the story. While AZD5363 appears more potent biochemically against all isoforms, MK-2206's allosteric mechanism offers superior specificity for AKT1/2.

Biochemical Potency (Cell-Free Kinase Assays)
TargetAZD5363 IC50 (nM)MK-2206 IC50 (nM)Interpretation
AKT1 3 5 - 8 Comparable potency.[1][3]
AKT2 7 12 Comparable potency.[2]
AKT3 7 65 Critical Difference: MK-2206 is ~5-8x less potent against AKT3.[1]
P70S6K 6>10,000AZD5363 has significant off-target activity.
PKA 7>10,000AZD5363 inhibits PKA; MK-2206 does not.
ROCK1/2 60 - 470>10,000AZD5363 inhibits ROCK; MK-2206 does not.

Data Source: Compiled from biochemical screens [1, 2, 4].

Cellular Potency & The "Hyperphosphorylation Paradox"

In cellular assays (e.g., LNCaP, BT474), the effective concentration (EC50) for inhibiting downstream markers like pPRAS40 (T246) or pGSK3β (S9) is often higher than the biochemical IC50 due to high intracellular ATP concentrations (1-5 mM) competing with AZD5363.

  • AZD5363 Phenotype:

    • pAKT (S473/T308): INCREASES (Hyperphosphorylation). The drug binds the active site, preventing phosphatases (PHLPP/PP2A) from dephosphorylating the kinase.

    • Substrate (e.g., pS6): DECREASES.

  • MK-2206 Phenotype:

    • pAKT (S473/T308): DECREASES . The drug locks the protein in a conformation that cannot be phosphorylated.

    • Substrate (e.g., pS6): DECREASES.

Experimental Protocols

To validate these inhibitors in your specific cell lines, use the following optimized protocols.

Protocol A: Differentiating Mechanism via Western Blot

Objective: Distinguish ATP-competitive vs. Allosteric inhibition using phosphorylation signatures.

  • Cell Seeding: Seed cells (e.g., MCF-7 or PC3) at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Starvation (Optional but Recommended): Serum starve (0.1% FBS) for 16h to synchronize signaling.

  • Treatment:

    • Vehicle: DMSO (0.1%)

    • AZD5363: 1 µM (High dose to ensure saturation)

    • MK-2206: 1 µM[4][5]

    • Duration: Treat for 2 hours . (Short duration prevents compensatory feedback loops from confounding results).

  • Stimulation: Stimulate with EGF (50 ng/mL) or Insulin (100 nM) for the final 15 minutes of treatment.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Readout (Western Blot):

    • Primary Antibodies: pAKT (S473), pAKT (T308), Total AKT, pPRAS40 (T246).

    • Expected Result:

      • AZD5363: High pAKT / Low pPRAS40.

      • MK-2206: Low pAKT / Low pPRAS40.[6]

Protocol B: Isoform Specificity Check (AKT3 Dependency)

Objective: Determine if your cell line is driven by AKT3 (MK-2206 resistant).

  • Setup: Use an AKT3-amplified line (e.g., certain Triple-Negative Breast Cancer lines) vs. an AKT1-driven line.

  • Dosing: Perform an 8-point dose-response curve (0.1 nM to 10 µM).

  • Assay: CellTiter-Glo (viability) or ELISA (pS6 inhibition) at 72 hours.

  • Analysis:

    • Calculate GI50.

    • Self-Validation: If GI50 for MK-2206 is >1 µM while AZD5363 is <100 nM, the cell line is likely dependent on AKT3 or harbors a resistance mutation preventing the allosteric "clamp."

Selectivity & Off-Target Considerations

Scientific integrity requires acknowledging the "dirty" aspects of potent inhibitors.

  • AZD5363 (The Broad Hammer):

    • PKA Inhibition (IC50 ~7 nM): PKA regulates metabolism and gene expression (CREB). Inhibition here can confound metabolic studies.

    • ROCK Inhibition (IC50 ~60 nM): ROCK regulates cytoskeleton and cell migration. Use caution when studying metastasis/migration with AZD5363; effects may be off-target.

  • MK-2206 (The Precision Scalpel):

    • Exhibits negligible activity against >250 kinases.

    • However, its lower potency against AKT3 allows "escape" in tumors that can upregulate this isoform.

References

  • Davies, B. R., et al. (2012). "Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background." Molecular Cancer Therapeutics.

  • Hirai, H., et al. (2010). "MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo." Molecular Cancer Therapeutics.

  • Nitulescu, G. M., et al. (2016). "Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use." International Journal of Oncology.

  • Tocris Bioscience. "AZD 5363 Product Information & IC50 Data."

  • MedChemExpress. "MK-2206 Product Information & IC50 Data."

Sources

A Researcher's Guide to Predictive Biomarkers for AZD5363 (Capivasertib) Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of precision oncology, the development of targeted therapies has revolutionized treatment paradigms. AZD5363 (Capivasertib), a potent, orally bioavailable, pan-AKT inhibitor, stands as a promising agent for cancers harboring dysregulation of the PI3K/AKT/mTOR signaling pathway.[1][2] The clinical efficacy of AZD5363, however, is not universal. Identifying patients most likely to respond is paramount to maximizing its therapeutic benefit and avoiding unnecessary toxicity. This guide provides an in-depth comparison of predictive biomarkers for AZD5363 sensitivity, offering a critical evaluation of their scientific rationale, supporting experimental data, and detailed protocols for their assessment in a research setting.

The Central Role of the PI3K/AKT Pathway and AZD5363's Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism.[2] Hyperactivation of this pathway, a common event in human cancers, is often driven by genetic alterations such as mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) and loss or mutation of the tumor suppressor PTEN.[3][4] AZD5363 exerts its anti-tumor effects by inhibiting the kinase activity of all three AKT isoforms (AKT1, AKT2, and AKT3), thereby blocking downstream signaling.[5][6]

Caption: The PI3K/AKT signaling pathway and the inhibitory action of AZD5363.

Comparative Analysis of Predictive Biomarkers

The selection of an appropriate biomarker strategy is critical for the successful clinical development and application of AZD5363. Here, we compare the leading candidate biomarkers, evaluating their biological rationale, predictive power, and the technical considerations for their assessment.

Genomic Alterations in the PI3K/AKT Pathway

Scientific Rationale: The presence of activating mutations in key pathway components suggests a state of "pathway addiction," where cancer cells are highly dependent on the constitutive signaling for their survival and proliferation. Consequently, these tumors are hypothesized to be more sensitive to inhibitors targeting this pathway.

Key Genomic Biomarkers:

  • PIK3CA Mutations: Activating mutations in the PIK3CA gene are among the most common oncogenic alterations in human cancer.[7] Preclinical studies have demonstrated a significant correlation between the presence of PIK3CA mutations and sensitivity to AZD5363 in various cancer cell lines, including gastric cancer.[3][8]

  • PTEN Loss: The tumor suppressor PTEN functions as a negative regulator of the PI3K/AKT pathway by dephosphorylating PIP3. Loss of PTEN function, either through mutation or deletion, leads to sustained AKT activation.[3] A significant relationship has been observed between PTEN mutations and sensitivity to AZD5363.[5][9]

  • AKT1 E17K Mutation: This specific activating mutation in the pleckstrin homology (PH) domain of AKT1 promotes its localization to the plasma membrane, leading to constitutive kinase activity.[10] Clinical data has shown promising activity of AZD5363 in patients with AKT1 E17K-mutant tumors.[10][11]

Data Summary: Genomic Biomarkers and AZD5363 Sensitivity

BiomarkerCancer Type(s)Experimental ModelOutcomeReference(s)
PIK3CA mutationGastric CancerCell lines & Patient-Derived Xenografts (PDX)Increased sensitivity to AZD5363[3][8]
PTEN loss/mutationVarious solid tumorsCell lines & XenograftsIncreased sensitivity to AZD5363[5][9][12]
AKT1 E17K mutationVarious solid tumorsClinical trialsPromising clinical activity[10][11][13]
RAS mutationVarious solid tumorsCell linesAssociated with resistance[5][9]

Experimental Protocol: Targeted Next-Generation Sequencing (NGS) for PIK3CA, PTEN, and AKT1 Mutations

This protocol outlines a general workflow for the detection of mutations in formalin-fixed paraffin-embedded (FFPE) tumor tissue.

  • DNA Extraction:

    • Macro-dissect tumor-rich areas from 5-10 µm thick FFPE sections.

    • Use a commercially available FFPE DNA extraction kit following the manufacturer's instructions.

    • Quantify DNA concentration and assess quality using a spectrophotometer and/or fluorometer.

  • Library Preparation:

    • Utilize a targeted NGS panel that includes the full coding regions or mutational hotspots of PIK3CA, PTEN, and AKT1.

    • Follow the library preparation protocol provided with the chosen NGS panel, which typically involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing:

    • Pool the prepared libraries.

    • Perform sequencing on a compatible NGS platform (e.g., Illumina MiSeq or NextSeq).

  • Data Analysis:

    • Align raw sequencing reads to the human reference genome (e.g., hg19 or hg38).

    • Perform variant calling using a validated bioinformatics pipeline to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

    • Annotate identified variants to determine their potential functional impact.

Pharmacodynamic (PD) Biomarkers of AKT Pathway Activity

Scientific Rationale: Directly measuring the phosphorylation status of downstream AKT substrates provides a real-time assessment of pathway activity and its inhibition by AZD5363. This approach can capture the functional consequences of various upstream alterations and may be more reflective of the dynamic state of the signaling network.

Key Phospho-protein Biomarkers:

  • Phospho-AKT (p-AKT): While seemingly a direct target, the interpretation of p-AKT levels can be complex due to feedback loops. Inhibition of AKT can sometimes lead to a compensatory increase in p-AKT at Ser473.[14][15]

  • Phospho-PRAS40 (p-PRAS40): PRAS40 is a direct substrate of AKT, and its phosphorylation is a reliable indicator of AKT activity.[16][17] A reduction in p-PRAS40 levels upon AZD5363 treatment is a robust pharmacodynamic marker of target engagement.[5][9]

  • Phospho-GSK3β (p-GSK3β): Glycogen synthase kinase 3β is another direct substrate of AKT, and its phosphorylation is a key event in AKT-mediated signaling.[18]

  • Phospho-S6 (p-S6): As a downstream effector in the mTORC1 pathway, the phosphorylation of S6 ribosomal protein can also serve as an indicator of AKT pathway activity.[5]

Data Summary: Pharmacodynamic Biomarkers and AZD5363 Activity

BiomarkerExperimental ModelObservationReference(s)
p-PRAS40Xenografts & Clinical SamplesSignificant decrease upon AZD5363 treatment[5][9][14]
p-GSK3βXenografts & Clinical SamplesSignificant decrease upon AZD5363 treatment[5][9][14]
p-S6Xenografts & Clinical SamplesSignificant decrease upon AZD5363 treatment[5][14]
p-AKT (Ser473)Clinical SamplesIncrease observed due to feedback mechanisms[14]

Experimental Protocol: Immunohistochemistry (IHC) for p-PRAS40 in FFPE Tissue

IHC_Workflow start FFPE Tissue Sectioning (4-5 µm) deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Protein) antigen_retrieval->blocking primary_ab Primary Antibody (anti-p-PRAS40) Incubation blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection DAB Substrate Chromogen secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration imaging Microscopic Imaging & Analysis dehydration->imaging

Caption: A streamlined workflow for immunohistochemical analysis of p-PRAS40.

  • Slide Preparation:

    • Cut 4-5 µm sections from FFPE tumor blocks and mount on positively charged slides.

    • Bake slides at 60°C for at least 30 minutes.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) three times for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific protein binding with a suitable blocking serum for 30 minutes.

    • Incubate with a validated primary antibody against p-PRAS40 (e.g., Thr246) overnight at 4°C.

    • Wash slides with a wash buffer (e.g., TBS-T).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a diaminobenzidine (DAB) substrate kit, monitoring for color development.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Score the slides based on the intensity and percentage of stained tumor cells. An H-score can be calculated for semi-quantitative analysis.

Concluding Remarks and Future Perspectives

The identification of robust predictive biomarkers is a cornerstone of personalized medicine. For AZD5363, a multi-faceted approach that integrates both genomic and pharmacodynamic markers is likely to be the most effective strategy for patient selection. While genomic alterations in PIK3CA, PTEN, and AKT1 provide a strong rationale for pathway dependency, they do not capture the full complexity of the signaling network. Pharmacodynamic markers, such as changes in p-PRAS40, offer a more dynamic and functional readout of drug activity.

Future research should focus on the prospective validation of these biomarkers in well-designed clinical trials. The development of standardized and validated assays for both genomic and protein-based markers will be crucial for their implementation in clinical practice. Furthermore, exploring the role of circulating tumor DNA (ctDNA) for non-invasive monitoring of AKT1 mutations and other relevant alterations holds significant promise for tracking response and detecting the emergence of resistance.[11] By embracing a comprehensive biomarker-driven approach, the full potential of AZD5363 as a targeted anti-cancer agent can be realized.

References

  • AstraZeneca. (n.d.). AZD5363. AstraZeneca Open Innovation. Retrieved from [Link]

  • Davies BR., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Mol Cancer Ther 2012 (11) (4) 873-887.
  • Castel, P., et al. (2021). Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts. Clinical Cancer Research, 27(13), 3768-3779.
  • National Cancer Institute. (n.d.). Capivasertib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Yan, Z., et al. (2013). The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere.
  • Yan, Z., et al. (2013). The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere.
  • Coleman, N., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Pharmacogenomics and Personalized Medicine, 14, 1517-1535.
  • Jakubowski, J. M. (2019). Investigating mechanisms of acquired resistance to the AKT inhibitor capivasertib (AZD5363). Kent Academic Repository.
  • Yan, Z., et al. (2013). The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere. PubMed.
  • Mori, M., et al. (2016). A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. Oncology Letters, 11(1), 379-384.
  • Robertson, J. F. R., et al. (2018). Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer (STAKT). Clinical Cancer Research, 24(11), 2545-2555.
  • MedChemExpress. (2023, May 4). Capivasertib (AZD5363) is an Orally Active and Potent Pan-AKT Kinase Inhibitor.
  • Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873-887.
  • Ou, W., et al. (2012). Abstract 3200: The AKT inhibitor AZD5363 is selectively active in PIK3CA mutant gastric cancer cell lines, and sensitizes a gastric cancer explant model to docetaxel. Cancer Research, 72(8 Supplement), 3200.
  • Hyman, D. M., et al. (2015). AZD5363, a catalytic pan-Akt inhibitor, in Akt1 E17K mutation positive advanced solid tumors. Research Explorer The University of Manchester.
  • Wang, L., et al. (2015). PRAS40 signaling in tumor. Journal of Molecular Cell Biology, 7(3), 186-194.
  • Lee, J. H., et al. (2023).
  • Coleman, N., et al. (2021).
  • Thylin, M. R., et al. (2018). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 5, 126-135.
  • Kovacina, K. S., et al. (2015). Role of PRAS40 in Akt and mTOR signaling in health and disease. American Journal of Physiology-Endocrinology and Metabolism, 308(12), E1021-E1032.
  • Armstrong, A. J., et al. (2016). Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer. Oncotarget, 7(13), 16391-16405.
  • Illumina, Inc. (n.d.).
  • Lee, H., et al. (2022). Next-Generation Sequencing in Breast Cancer Patients: Real-World Data for Precision Medicine.
  • Wang, L., et al. (2015). AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis.
  • Cell Signaling Technology. (2007, September 10). Phospho-Akt (Ser473) Antibody.
  • Aplin, A. E., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 101-112.
  • Malapelle, U., et al. (2023). Abstract P6-04-14: Comparison of next-generation sequencing and real-time PCR for PIK3CA testing in hormone receptor-positive/HER2-negative breast cancer on metastatic and matched primary tumor samples. Cancer Research, 83(5_Supplement), P6-04-14.
  • Research To Practice. (2025, May 22).
  • American Association for Cancer Research. (2018, November 14).
  • Lee, K., et al. (2021). Getting the Akt Together: Guiding Intracellular Akt Activity by PI3K. Cells, 10(6), 1435.
  • Li, Y., et al. (2022). Summary of the PIK3CA mutations detected using NGS on primary tumor and...
  • He, Z., et al. (2016). Nuclear PRAS40 couples the Akt/mTORC1 signaling axis to the RPL11-HDM2-p53 nucleolar stress response pathway.
  • Frontiers Media S.A. (n.d.). Molecular Regulation of Metastatic Cancer: Signaling, Immune Checkpoints, and RNA Processing.

Sources

Technical Guide: Validating pS6K Reduction as a Marker for AZD5363 Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AZD5363 (Capivasertib) dihydrochloride represents a class of potent, ATP-competitive pan-AKT inhibitors.[1] While highly effective at silencing downstream signaling, its mechanism of action creates a significant pharmacodynamic paradox: hyperphosphorylation of the target kinase (AKT) itself.

This guide validates phospho-p70 S6 Kinase (pS6K) reduction as the superior biomarker for AZD5363 activity. Unlike allosteric inhibitors (e.g., MK-2206) that decrease pAKT, AZD5363 stabilizes AKT in a hyperphosphorylated but catalytically inactive state. Consequently, relying on pAKT reduction yields false negatives, whereas pS6K (T389) provides a faithful readout of pathway suppression.

Part 1: Mechanistic Rationale & The ATP-Competitive Paradox

To validate AZD5363 activity, one must understand why traditional markers fail.

The "Hyperphosphorylation" Trap

AZD5363 binds to the ATP-binding pocket of the AKT kinase domain. This binding stabilizes the enzyme in an "active-like" conformation (PH-out) that is resistant to dephosphorylation by phosphatases (e.g., PHLPP). Simultaneously, the drug prevents ATP from binding, rendering the kinase catalytically dead.

  • Result: pAKT (S473/T308) levels increase or remain high.

  • Interpretation: An increase in pAKT signifies target engagement, not pathway activation.

Why pS6K (Thr389) is the Gold Standard

S6K1 is a direct downstream effector of mTORC1, which is strictly regulated by AKT. When AZD5363 successfully inhibits AKT catalytic function:

  • AKT cannot phosphorylate PRAS40 or TSC2.

  • mTORC1 activity is suppressed.[2][3]

  • S6K1 phosphorylation at Threonine 389 (T389) is abolished.[2]

Pathway Visualization

The following diagram illustrates the divergence between AKT hyperphosphorylation and downstream silencing under AZD5363 treatment.

AZD5363_Pathway cluster_AKT The AKT Paradox PI3K PI3K PIP3 PIP3 Accumulation PI3K->PIP3 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruitment pAKT pAKT (S473/T308) Hyperphosphorylated (Catalytically DEAD) AKT_Inactive->pAKT Phosphorylation (PDK1/mTORC2) AZD AZD5363 (ATP-Competitive) AZD->pAKT Stabilizes (Blocks Phosphatases) AZD->pAKT Blocks Substrate Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 Activation Blocked pPRAS40 pPRAS40 pAKT->pPRAS40 Direct Phosphorylation REDUCED pS6K pS6K (T389) (Biomarker) mTORC1->pS6K Phosphorylation REDUCED

Caption: AZD5363 stabilizes pAKT (preventing dephosphorylation) while blocking signal transduction to mTORC1/S6K.

Part 2: Comparative Analysis of Biomarkers

The following table contrasts pS6K against alternative markers for validating AZD5363 efficacy.

FeaturepS6K (Thr389) pAKT (Ser473) pGSK3β (Ser9)
Response to AZD5363 Strong Reduction (Dose-dependent)Increase (Hyperphosphorylation)Reduction
Mechanism Indirect (Downstream of mTORC1)Direct Target (Stabilized)Direct Substrate
Reliability High: High dynamic range; less sensitive to feedback loops.Low: Counter-intuitive; risks false negative interpretation.Moderate: Cell-line dependent; GSK3 has other inputs (e.g., Wnt).
Primary Utility Proof of Activity (Pathway Inhibition)Proof of Binding (Target Engagement)Secondary Confirmation
Detection Window 2 – 24 Hours1 – 24 Hours2 – 6 Hours

Key Insight: While pAKT increase proves the drug is there, only pS6K reduction proves the drug is working.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the dynamic range of the assay, ensuring that reduction in pS6K is attributable to AZD5363 and not basal variability.

Phase 1: Preparation & Treatment

Reagents:

  • AZD5363 Dihydrochloride: Dissolve in DMSO to 10 mM stock.[4] Store at -20°C.

  • Cell Lines: PTEN-null lines (e.g., BT474, ZR-75-1) often show higher basal pAKT/pS6K, making inhibition easier to visualize.

Workflow:

  • Seed Cells: Plate cells to reach 70% confluency.

  • Starvation (Critical Step): Serum-starve cells for 16–24 hours. This resets the basal signaling noise.

  • Induction (Optional but Recommended): Stimulate with IGF-1 (50 ng/mL) or 10% FBS for 15 minutes after drug pre-incubation to create a "signal spike" that AZD5363 must blunt.

  • Drug Treatment:

    • Dose Range: 0 (DMSO), 0.1, 0.3, 1.0, 3.0, 10 µM.

    • Duration: Pre-incubate AZD5363 for 2 hours prior to stimulation (if using IGF-1) or treat for 2–6 hours in full serum conditions.

Phase 2: Lysis & Western Blotting

Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) or PhosSTOP (Roche). Note: pS6K is extremely labile; rapid lysis on ice is mandatory.

Antibody Selection:

  • Primary (Target): Anti-p70 S6 Kinase (Thr389).[5][6] Avoid antibodies targeting the C-terminus total protein for the phospho-readout.

  • Primary (Control): Anti-Total S6K.

  • Primary (Paradox Check): Anti-pAKT (Ser473) – expect this to stay high or rise.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Treatment cluster_anal Phase 2: Analysis Seed Seed Cells (70% Confluence) Starve Serum Starve (16-24h) Seed->Starve Treat Add AZD5363 (0.1 - 10µM) Starve->Treat Stim Stimulate (IGF-1 / FBS) Treat->Stim Lyse Lysis (+Phos Inhibitors) Stim->Lyse Blot Western Blot Lyse->Blot Quant Quantification (pS6K / Total S6K) Blot->Quant

Caption: Step-by-step workflow ensuring high signal-to-noise ratio for pS6K detection.

Part 4: Troubleshooting & Data Interpretation

"My pAKT levels increased. Did the drug fail?"

No. This confirms the drug is ATP-competitive.[1] If you treated with an allosteric inhibitor like MK-2206, pAKT would disappear. The increase in pAKT combined with the decrease in pS6K is the unique "fingerprint" of AZD5363 activity.

"pS6K signal is weak in controls."
  • Cause: Low basal mTOR activity.

  • Solution: Use the IGF-1 stimulation method described in Phase 1. S6K requires robust mTORC1 input to be phosphorylated at T389.[2]

"No reduction in pS6K at 1 µM."
  • Cause: High cellular ATP concentration competing with the drug.

  • Solution: While cell-free IC50 is <10 nM, cellular IC50 is often 0.3–0.8 µM due to ATP competition. Titrate up to 3–10 µM to confirm efficacy.

References

  • Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background.[7][8] Molecular Cancer Therapeutics, 11(4), 873-887.[7]

  • Addie, M., et al. (2013). Discovery of AZD5363, an Orally Bioavailable, Potent Inhibitor of Akt Kinases.[9] Journal of Medicinal Chemistry, 56(5), 2059–2073.[9]

  • VanderBroek, R., et al. (2021). AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? Frontiers in Oncology, 11.

  • Cell Signaling Technology. Phospho-p70 S6 Kinase (Thr389) Antibody Protocol & Specificity.

  • Selleck Chemicals. AZD5363 (Capivasertib) Product Information and Solubility Data.

Sources

Safety Operating Guide

Azd 5363 dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AZD5363 (Capivasertib) Dihydrochloride Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Lab Managers[1]

Executive Safety Summary

AZD5363 (Capivasertib) Dihydrochloride is a potent, ATP-competitive pan-AKT kinase inhibitor.[1] While its clinical utility in breast cancer is established, its handling in a research setting presents specific biohazard risks distinct from general chemical waste.

Crucial Directive: Treat AZD5363 as a Reproductive Toxin (Category 2) and a Hazardous Cytotoxic Agent . Standard chemical deactivation (e.g., bleach) is insufficient and potentially dangerous due to the chemical stability of the pyrrolopyrimidine scaffold. High-temperature incineration is the only validated method for final destruction.

Compound Profile & Hazard Identification

Effective disposal begins with understanding the physicochemical properties that dictate cleaning and containment.

ParameterTechnical SpecificationOperational Implication
CAS Number 1143532-39-1 (Free base) / 1143532-40-4 (HCl salt)Use for waste manifesting.[1]
Molecular Weight 428.92 g/mol (Free base)Heavy molecule; non-volatile.
Solubility DMSO (>80 mg/mL), Ethanol (~20 mg/mL), Water (Low/Variable*)Do not use water alone for initial spill cleanup.[1] Use DMSO or Ethanol first.
GHS Classification Warning ; H302 (Harmful if swallowed), H361d (Suspected of damaging the unborn child), H373 (STOT-RE).[1]Requires "Cytotoxic/Teratogen" labeling, not just "Toxic."
Waste Code (US) Not P-listed; treat as RCRA Hazardous (characteristic toxicity) or State-regulated Medical Waste.[1]Do not mix with general solvent waste.

*Note: While the dihydrochloride salt has improved aqueous solubility compared to the free base, it should be treated as hydrophobic during initial decontamination to ensure complete removal.

Waste Segregation & Disposal Workflows

The following protocols prevent cross-contamination and ensure regulatory compliance (EPA/RCRA/EU-OSHA).

A. Solid Waste (Bulk Substance)
  • Definition: Expired powder, spilled solids, or weighing boats with visible residue.[1]

  • Protocol:

    • Containment: Place solid waste into a sealable, clear polyethylene bag (4 mil thickness minimum).

    • Secondary Containment: Place the sealed bag into a rigid, screw-top container labeled "Cytotoxic Waste - For Incineration."

    • Disposal Path: Must be routed for High-Temperature Incineration (>1000°C) .

    • Prohibition: NEVER dispose of solids in general trash or red "biohazard" bags (unless specifically rated for chemo waste).

B. Liquid Waste (Mother Liquors & Media)
  • Definition: Stock solutions (DMSO/Ethanol), cell culture media (>0.1 µM), or HPLC effluent.[1]

  • Protocol:

    • Segregation: Do not mix with general organic solvents (acetone/methanol waste).

    • Container: Collect in a dedicated carboy labeled "Cytotoxic Liquid Waste."

    • Composition Tag: Explicitly list "AZD5363" and the solvent (e.g., "DMSO 99%, AZD5363 <1%").

    • Disposal Path: Hazardous waste contractor for fuel blending or incineration.

C. Trace Waste (PPE & Consumables)
  • Definition: Gloves, pipette tips, empty vials, and bench paper.[1]

  • Protocol:

    • Sharps: Place needles/tips in a Yellow (EU) or White/Purple (US) chemotherapy sharps container.

    • Soft Waste: Double-bag in clearly marked cytotoxic waste bags (often yellow or purple) for incineration.

Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for segregating AZD5363 waste streams.

AZD5363_Disposal Start AZD5363 Waste Generated State Physical State? Start->State Solid Solid / Powder (Expired or Spilled) State->Solid Bulk Solid Liquid Liquid Solution State->Liquid Fluid Trace Trace / Contaminated (PPE, Empty Vials) State->Trace Consumables Incinerate High-Temp Incineration (Hazardous Chemical Waste) Solid->Incinerate Double Bag & Tag ConcCheck Concentration? Liquid->ConcCheck CytoBin Cytotoxic Waste Bin (Yellow/Purple) Trace->CytoBin Sharps or Soft Waste HighConc Stock Solution (>1 µM) ConcCheck->HighConc High Conc. LowConc Cell Media / Buffer (<1 µM) ConcCheck->LowConc Trace/Dilute HighConc->Incinerate Segregated Carboy LowConc->Incinerate Do NOT Drain Pour CytoBin->Incinerate Final Destruction

Figure 1: Decision matrix for segregating AZD5363 waste streams to ensure compliance and safety.

Decontamination & Spill Management

Because AZD5363 is a stable small molecule, simple oxidation (bleach) is not guaranteed to destroy the pharmacophore. Physical removal is the priority.

The "Solvent-Surfactant" Protocol

If a spill occurs or glassware needs cleaning:

  • PPE: Double nitrile gloves, lab coat, and safety goggles. (Respiratory protection required if powder is aerosolized).

  • Solubilize (The Critical Step):

    • Wipe the area/glassware with a DMSO-soaked paper towel or 70% Ethanol .

    • Why? Water alone may cause the compound to precipitate and stick to surfaces, creating a contamination hazard.

  • Clean: Follow the solvent wipe with a 10% soap/water solution to remove the solvent residue.

  • Rinse: Final rinse with water.

  • Disposal: All wipes from Step 2 must go into the Solid Cytotoxic Waste stream (see Section 3A).

References

  • U.S. Environmental Protection Agency (EPA). (2022). Management of Hazardous Waste Pharmaceuticals (Subpart P).[2] Retrieved from [Link][1]

  • Health and Safety Executive (HSE). (2023). Safe handling of cytotoxic drugs in the workplace.[3] Retrieved from [Link][1]

  • AstraZeneca. (2024).[4] Capivasertib Environmental Risk Assessment Data.[4] Retrieved from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.